tert-Butyl(4-iodobutoxy)dimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-(4-iodobutoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23IOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGJYKISFRSCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23IOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401223 | |
| Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92511-12-1 | |
| Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl(4-iodobutoxy)dimethylsilane from Tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step synthetic pathway for the preparation of tert-Butyl(4-iodobutoxy)dimethylsilane, a valuable bifunctional molecule in organic synthesis, starting from the readily available cyclic ether, tetrahydrofuran (B95107) (THF). The synthesis involves the ring-opening of THF to generate a 4-halobutanol intermediate, followed by the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Introduction
This compound is a key synthetic intermediate possessing two distinct reactive sites: a primary alkyl iodide and a sterically hindered silyl (B83357) ether. This arrangement allows for selective sequential reactions, making it a versatile building block in the synthesis of complex molecules, including pharmaceuticals and functionalized materials. The primary iodide serves as a good leaving group for nucleophilic substitution reactions, while the TBDMS ether provides stable protection for the hydroxyl functionality under a variety of reaction conditions, yet can be readily cleaved when desired.
This guide provides detailed experimental protocols for two reliable synthetic routes, accompanied by quantitative data and visual representations of the reaction pathways and experimental workflows.
Synthetic Pathways
Two primary strategies for the synthesis of this compound from THF are presented. The choice of route may depend on the availability of reagents and the desired scale of the reaction.
Route A: Ring-Opening with Trimethylsilyl (B98337) Iodide (TMSI) and Subsequent Silylation
This route offers a direct approach to a silylated intermediate, which is then converted to the final product.
Route B: Ring-Opening to 4-Chlorobutanol, Halogen Exchange, and Silylation
This pathway involves the formation of a more stable chloro-intermediate, followed by a Finkelstein reaction to introduce the iodide, and subsequent protection of the alcohol.
Experimental Protocols
Route A: Synthesis via Trimethylsilyl Iodide Ring-Opening
Step 1: Synthesis of 1-Iodo-4-(trimethylsilyloxy)butane
-
Reaction Principle: Trimethylsilyl iodide (TMSI) is a potent reagent for the cleavage of ethers. In this step, TMSI reacts with THF in an SN2-type ring-opening reaction to yield 1-iodo-4-(trimethylsilyloxy)butane.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (B109758) (DCM, 100 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add freshly distilled tetrahydrofuran (THF, 1.0 eq).
-
Slowly add trimethylsilyl iodide (TMSI, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude 1-iodo-4-(trimethylsilyloxy)butane by vacuum distillation.
-
Step 2: Synthesis of this compound
-
Reaction Principle: This step involves the protection of the hydroxyl group of an in situ generated 4-iodobutanol with tert-butyldimethylsilyl chloride (TBDMSCl). The TMS ether from the previous step is cleaved under the reaction conditions before silylation.
-
Procedure:
-
Dissolve the purified 1-iodo-4-(trimethylsilyloxy)butane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 100 mL) in a flame-dried flask under an inert atmosphere.
-
Add imidazole (B134444) (2.5 eq) to the solution and stir until it is completely dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution at room temperature.[1][2]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash successively with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
-
Route B: Synthesis via 4-Chlorobutanol and Finkelstein Reaction
Step 1: Synthesis of 4-Chlorobutan-1-ol
-
Reaction Principle: THF undergoes acid-catalyzed ring-opening in the presence of a chloride source. A common method involves the use of an acyl chloride and a Lewis acid catalyst.
-
Procedure:
-
To a stirred solution of anhydrous THF (1.0 eq) and a catalytic amount of zinc chloride (ZnCl₂, 0.1 eq) in a suitable solvent like toluene, slowly add acetyl chloride (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The reaction will produce 4-chlorobutyl acetate. This intermediate is then hydrolyzed by adding a solution of sodium hydroxide (B78521) (NaOH) in methanol/water and stirring for several hours until the ester is cleaved.
-
Neutralize the mixture with dilute hydrochloric acid (HCl) and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to give crude 4-chlorobutan-1-ol, which can be purified by distillation.
-
Step 2: Synthesis of 4-Iodobutanan-1-ol
-
Reaction Principle: This step utilizes the Finkelstein reaction, an SN2 process where a chloroalkane is converted to an iodoalkane by treatment with sodium iodide in acetone (B3395972). The reaction is driven to completion by the precipitation of sodium chloride from the acetone solution.[3]
-
Procedure:
-
Dissolve 4-chlorobutan-1-ol (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Add sodium iodide (NaI, 1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (NaCl) will be observed.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the precipitated NaCl.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and a dilute solution of sodium thiosulfate (B1220275) (to remove any residual iodine), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 4-iodobutanan-1-ol, which can be used in the next step without further purification or can be distilled under reduced pressure.
-
Step 3: Synthesis of this compound
-
Reaction Principle: The final step is the protection of the hydroxyl group of 4-iodobutanan-1-ol with TBDMSCl.
-
Procedure:
-
Follow the same procedure as described in Route A, Step 2, using 4-iodobutanan-1-ol as the starting material.
-
Data Presentation
Table 1: Summary of Quantitative Data for Synthetic Steps
| Step | Reactants | Reagents & Solvents | Conditions | Typical Yield | Purity |
| Route A, Step 1 | Tetrahydrofuran | Trimethylsilyl iodide, Dichloromethane | 0 °C to RT, 12-16 h | 80-90% | >95% after distillation |
| Route A, Step 2 | 1-Iodo-4-(trimethylsilyloxy)butane | TBDMSCl, Imidazole, DMF | RT, 12-18 h | 85-95% | >98% after chromatography |
| Route B, Step 1 | Tetrahydrofuran | Acetyl chloride, Zinc chloride, Toluene; then NaOH/MeOH/H₂O | 0 °C to RT, 24 h; then RT | 60-70% | >95% after distillation |
| Route B, Step 2 | 4-Chlorobutan-1-ol | Sodium iodide, Acetone | Reflux, 12-24 h | >90% | >95% after workup |
| Route B, Step 3 | 4-Iodobutanan-1-ol | TBDMSCl, Imidazole, DMF | RT, 12-18 h | 90-98% | >98% after chromatography |
Mandatory Visualization
Caption: Reaction pathway for the synthesis via Route A.
Caption: Reaction pathway for the synthesis via Route B.
Caption: General experimental workflow for the synthesis.
References
tert-Butyl(4-iodobutoxy)dimethylsilane CAS number and properties
An In-depth Technical Guide to tert-Butyl(4-iodobutoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS Number 92511-12-1, is a bifunctional organosilicon compound of significant interest in modern organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a sterically hindered tert-butyldimethylsilyl (TBDMS) ether and a reactive primary alkyl iodide. The TBDMS group serves as a robust protecting group for the alcohol functionality, stable under a wide range of conditions but readily removable when needed. The terminal iodo group acts as an excellent leaving group, making the molecule a versatile reagent for introducing a four-carbon aliphatic chain via nucleophilic substitution.
A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] In this context, it serves as a flexible alkyl linker, covalently connecting a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase.[3][5] The specific length and nature of this linker are critical for optimizing the formation of the ternary complex that leads to protein degradation.
Properties of this compound
The physical, chemical, and safety properties are summarized below for easy reference.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 92511-12-1 | [1][2][3][6] |
| Molecular Formula | C₁₀H₂₃IOSi | [1][2][3][6] |
| Molecular Weight | 314.28 g/mol | [1][2][3][6] |
| Appearance | Yellow to orange liquid | [3] |
| Boiling Point | 75 °C @ 0.5 mmHg | [1][3][7] |
| Density | 1.214 g/mL at 25 °C | [1][3][7] |
| Refractive Index (n20/D) | 1.48 | [1][3][7] |
| Linear Formula | (CH₃)₃CSi(CH₃)₂O(CH₂)₄I | [1][7] |
| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCI | [1] |
| InChI Key | INGJYKISFRSCQV-UHFFFAOYSA-N | [1] |
Safety and Handling Information
| Category | Information | Source(s) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |
| Precautionary Statements | P261, P264, P271, P280, P305+P351+P338, P312 | [8] |
| Personal Protective Equipment | Eyeshields, gloves, suitable respirator | [1][8] |
| Storage | Store at room temperature, sealed in a dry place, and protected from light. | [3][6] |
| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and moisture. Avoid inhalation. | [8] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved from 1,4-butanediol (B3395766). The process involves two key steps: monosilylation of the diol followed by iodination of the remaining primary alcohol.
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis starting from 1,4-butanediol.
Step 1: Synthesis of 4-(tert-Butyldimethylsilyloxy)butan-1-ol (Monoprotection)
-
Materials: 1,4-Butanediol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 1,4-butanediol (1.0 equiv.).
-
Dissolve the diol in anhydrous DCM (to a concentration of approx. 0.5 M). Cool the solution to 0 °C using an ice bath.
-
Add imidazole (1.1 equiv.) and stir until fully dissolved.
-
Slowly add a solution of TBDMS-Cl (1.0 equiv.) in anhydrous DCM to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure monosilylated alcohol.
-
Step 2: Synthesis of this compound (Iodination via Appel Reaction) [8]
-
Materials: 4-(tert-Butyldimethylsilyloxy)butan-1-ol (from Step 1), Triphenylphosphine (B44618) (PPh₃), Imidazole, Iodine (I₂), Anhydrous Dichloromethane (DCM), Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 4-(tert-butyldimethylsilyloxy)butan-1-ol (1.0 equiv.), triphenylphosphine (1.5 equiv.), and imidazole (2.0 equiv.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add iodine (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn dark brown.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color disappears.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes) to afford this compound as a yellow to orange liquid.
-
Protocol 2: Application in Synthesis (Alkylation)
This protocol provides an example of using this compound as an alkylating agent.
-
Reaction: Alkylation of Benzyl (B1604629) 4-cyanopiperidine-1-carboxylate.
-
Materials: Benzyl 4-cyanopiperidine-1-carboxylate, this compound, Lithium bis(trimethylsilyl)amide (LiHMDS, 1M solution in THF), Anhydrous Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred solution of benzyl 4-cyanopiperidine-1-carboxylate (1.0 equiv.) and this compound (1.2 equiv.) in anhydrous THF, cool the mixture to -78 °C.[4]
-
Add LiHMDS solution (1.2 equiv.) dropwise over 30 minutes.[4]
-
Allow the resulting mixture to stir while gradually warming to room temperature over approximately 18 hours.[4]
-
Quench the reaction with water.[4]
-
Dilute the organic phase with EtOAc, wash sequentially with water and brine, then dry over Na₂SO₄.[4]
-
After filtration, concentrate the solution and purify the residue by flash chromatography to yield the alkylated product, benzyl 4-(4-(tert-butyldimethylsilyloxy)butyl)-4-cyanopiperidine-1-carboxylate.[4]
-
Application in Drug Development: PROTAC Technology
A significant application of this compound is as a linker component in the synthesis of PROTACs.[3][5] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][5][6][9]
A PROTAC molecule consists of three parts: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][5] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[1][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce further degradation.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - CAS:92511-12-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
- 6. researchgate.net [researchgate.net]
- 7. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt [organic-chemistry.org]
- 8. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to tert-Butyl(4-iodobutoxy)dimethylsilane: Synthesis, Properties, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl(4-iodobutoxy)dimethylsilane, a key bifunctional molecule utilized in the rapidly advancing field of targeted protein degradation. This document details its nomenclature, physicochemical properties, and provides a robust experimental protocol for its synthesis. A significant focus is placed on its application as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs), with a specific exploration of its role in the degradation of Bromodomain-containing protein 4 (BRD4), a critical target in oncology. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed methodologies and a clear visualization of the pertinent biological pathways.
Nomenclature and Physicochemical Properties
This compound is a versatile chemical compound with several alternative names and a distinct set of physical and chemical properties. A thorough understanding of these is crucial for its effective use in research and synthesis.
Alternative Nomenclature:
-
(4-Iodobutoxy)-t-butyldimethylsilane
-
Silane, (1,1-dimethylethyl)(4-iodobutoxy)dimethyl-
-
tert-Butyl (4-iodobutoxy)dimethylsilane
-
This compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 92511-12-1 | [1] |
| Molecular Formula | C₁₀H₂₃IOSi | [1] |
| Molecular Weight | 314.28 g/mol | [1] |
| Boiling Point | 75 °C at 0.5 mmHg | |
| Density | 1.214 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.48 |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from 4-iodobutan-1-ol (B2624619) through a silylation reaction. This procedure is adapted from general methods for the selective protection of primary alcohols.[2]
Materials:
-
4-Iodobutanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Flash column chromatography system with silica (B1680970) gel
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 4-iodobutanol (1.0 equivalent) in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Addition of Base: To the stirred solution, add imidazole (2.5 equivalents) and allow it to dissolve completely at room temperature.
-
Silylation: Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) portion-wise to the reaction mixture. To enhance selectivity if other reactive functional groups are present, the reaction can be cooled to 0 °C before the addition of TBDMSCl.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or 0 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times the volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate (B1210297) in hexanes, to yield pure this compound.
-
dot
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Application in Targeted Protein Degradation: PROTACs
This compound serves as a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[3] The alkyl iodide functionality of the title compound allows for its covalent attachment to a ligand for the target protein or the E3 ligase, forming a key intermediate in PROTAC assembly. The tert-butyldimethylsilyl ether acts as a protected hydroxyl group, which can be deprotected at a later stage for further chemical modifications if required.
Role in BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal) family of proteins and is a key regulator of oncogenes such as c-Myc. Its role in various cancers has established it as a significant therapeutic target.[1] PROTACs designed to target BRD4 for degradation have shown considerable promise as anti-cancer agents. While a specific PROTAC utilizing this compound is not explicitly detailed in the readily available literature, the use of alkyl linkers of similar length is common in the design of BRD4-targeting PROTACs.[4]
The general mechanism involves a PROTAC molecule that simultaneously binds to BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including c-Myc, resulting in anti-proliferative effects in cancer cells.[5]
dot
Caption: A signaling pathway diagram illustrating the mechanism of BRD4 degradation induced by a PROTAC.
Conclusion
This compound is a valuable synthetic building block, particularly in the construction of PROTACs for targeted protein degradation. Its bifunctional nature allows for the straightforward incorporation of a flexible four-carbon alkyl linker into these complex molecules. The detailed synthetic protocol and an understanding of its application in targeting proteins like BRD4 provide a solid foundation for researchers to design and synthesize novel protein degraders for therapeutic purposes. The continued exploration of such linker molecules will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic modality.
References
An In-depth Technical Guide to the NMR Spectral Data of tert-Butyl(4-iodobutoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl(4-iodobutoxy)dimethylsilane. Due to the limited availability of published experimental data for this specific molecule, spectral data for a close structural analog, tert-butyl((11-iodoundecyl)oxy)dimethylsilane, is presented as a reference. This guide also includes a comprehensive, representative experimental protocol for the acquisition of NMR spectra for organosilicon compounds and visual diagrams to illustrate the molecular structure and the general NMR workflow.
Molecular Structure
This compound is a bifunctional molecule featuring a bulky tert-butyldimethylsilyl (TBDMS) ether protecting group and a terminal iodo group. This structure makes it a useful intermediate in organic synthesis, particularly for introducing a protected hydroxyl functionality at the end of a four-carbon chain.
¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.60 | Triplet | 2H | O-CH₂ -CH₂- |
| ~3.19 | Triplet | 2H | -CH₂-CH₂ -I |
| ~1.82 | Multiplet | 2H | -CH₂-CH₂ -CH₂-I |
| ~1.50 | Multiplet | 2H | O-CH₂-CH₂ -CH₂- |
| 0.89 | Singlet | 9H | -C(CH₃ )₃ |
| 0.05 | Singlet | 6H | -Si(CH₃ )₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~63.0 | C H₂-O |
| ~33.5 | C H₂-CH₂-I |
| ~30.5 | O-CH₂-C H₂ |
| ~26.0 | -C (CH₃)₃ |
| ~18.5 | C H₂-I |
| ~7.0 | -Si-C (CH₃)₃ |
| -5.0 | -Si-(C H₃)₂ |
Note: The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) and are based on data for a long-chain analog. Actual experimental values may vary slightly.
Experimental Protocols
The following is a detailed, representative methodology for the acquisition of ¹H and ¹³C NMR spectra of organosilicon compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to the vial. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. However, for routine analysis, the residual solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H and δ ~77.16 ppm for ¹³C) can be used as a secondary reference.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used to ensure good signal dispersion and resolution.
-
Tuning and Shimming: The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is generally sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Acquisition Time: An acquisition time of 2-4 seconds is set to ensure good digital resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is commonly employed.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, the chemical shifts of the peaks are determined.
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.
In-Depth Technical Guide: Mass Spectrometry Analysis of tert-Butyl(4-iodobutoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of tert-Butyl(4-iodobutoxy)dimethylsilane, a bifunctional molecule commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a reagent in organic synthesis. Understanding its mass spectrometric behavior is crucial for reaction monitoring, purity assessment, and metabolite identification. This document outlines predicted fragmentation patterns, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and visual diagrams to aid in the interpretation of mass spectral data.
Predicted Mass Spectrometry Data
Due to the absence of a publicly available experimental mass spectrum for this compound, this section details the predicted major fragment ions based on established principles of mass spectral fragmentation of silyl (B83357) ethers and alkyl iodides under electron ionization (EI). The fragmentation of tert-butyldimethylsilyl (TBDMS) ethers is characterized by the facile loss of the tert-butyl group, while alkyl iodides readily undergo cleavage of the carbon-iodine bond.
The following table summarizes the predicted prominent ions in the EI mass spectrum of this compound (Molecular Weight: 314.28 g/mol ).
| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (Hypothetical) |
| 314 | [C10H23IOSi]+• | Molecular Ion | Low |
| 257 | [C6H14OSi]+ | Loss of the tert-butyl radical ([M - C4H9]•) | Very High (Base Peak) |
| 187 | [C10H23OSi]+ | Loss of an iodine radical ([M - I]•) | Moderate |
| 147 | [C4H12OSi]+ | Cleavage of the butoxy chain | Moderate |
| 131 | [C4H12Si]+ | Fragment from the silyl group | Moderate |
| 75 | [C2H8Si]+ | Dimethylsilyl fragment | High |
| 57 | [C4H9]+ | tert-Butyl carbocation | High |
Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
2.1. Sample Preparation
-
Solvent: Use a high-purity, volatile, and non-polar solvent such as hexane (B92381) or ethyl acetate.
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL for analysis.
2.2. Instrumentation
A gas chromatograph equipped with a capillary column coupled to a mass spectrometer with an electron ionization source is required.
2.3. GC-MS Parameters
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/second |
2.4. Data Acquisition and Analysis
Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) should show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and compared to the predicted fragmentation pattern for identification. For definitive identification, comparison with an authenticated reference standard under the same analytical conditions is always recommended.
Visualizations
3.1. Predicted Electron Ionization Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.
Navigating the Synthesis and Properties of TBDMS-Protected Iodoalkanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical development, the strategic use of protecting groups and bifunctional building blocks is paramount. TBDMS-protected iodoalkanes represent a versatile class of synthetic intermediates, combining the robust protection of a hydroxyl group with the reactive potential of a primary iodide. This technical guide provides an in-depth overview of the physicochemical properties, synthetic methodologies, and potential applications of these valuable compounds.
Core Physicochemical Properties: A Blend of Stability and Reactivity
The defining characteristic of a TBDMS-protected iodoalkane is its dual functionality. The tert-butyldimethylsilyl (TBDMS) ether endows the molecule with stability under a range of conditions, while the iodo- group provides a reactive site for nucleophilic substitution and coupling reactions.
The TBDMS group, introduced by Corey, is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyl (B98337) (TMS) group, owing to the steric hindrance provided by the bulky tert-butyl substituent.[1] This stability makes TBDMS ethers resilient to many reagents used in multi-step syntheses, including Grignard reagents, strong bases, and many oxidizing agents.[2] However, they are readily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), and are sensitive to acidic conditions.[1]
The carbon-iodine bond is the least stable of the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of their utility in constructing more complex molecular architectures.
While specific experimental data for the physicochemical properties of TBDMS-protected iodoalkanes are not extensively reported in the literature, their properties can be reliably estimated. The introduction of the bulky, non-polar TBDMS group generally leads to:
-
Increased Lipophilicity: Enhancing solubility in non-polar organic solvents.
-
Higher Boiling Points: Compared to the parent iodoalkanol, due to the significant increase in molecular weight.
-
Lower Melting Points (for solids): The bulky and somewhat asymmetric nature of the TBDMS group can disrupt crystal lattice packing compared to more linear analogues.
For context, the properties of the silylating agent and representative parent iodoalkanes are provided below.
Table 1: Physicochemical Properties of TBDMS-Chloride and Parent Iodoalkanes
| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| tert-Butyldimethylsilyl chloride | C₆H₁₅ClSi | 150.72 | 86-89 | 125 |
| 1-Iodobutane | C₄H₉I | 184.02 | -103 | 130-131 |
| 1-Iodohexane | C₆H₁₃I | 212.07 | -76 | 179-180 |
| 1-Iodooctane | C₈H₁₇I | 240.12 | -51 | 225-226 |
| 1-Iododecane | C₁₀H₂₁I | 268.18 | -29 | 265-267 |
Table 2: Estimated Physicochemical Properties of Selected TBDMS-Protected Iodoalkanes
| Compound Name | Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| 1-(tert-Butyldimethylsilyloxy)-4-iodobutane | C₁₀H₂₃IOSi | 314.28 | ~250-260 |
| 1-(tert-Butyldimethylsilyloxy)-6-iodohexane | C₁₂H₂₇IOSi | 342.33 | ~280-295 |
| 1-(tert-Butyldimethylsilyloxy)-8-iodooctane | C₁₄H₃₁IOSi | 370.38 | ~310-325 |
| 1-(tert-Butyldimethylsilyloxy)-10-iododecane | C₁₆H₃₅IOSi | 398.44 | ~340-355 |
Note: Boiling points are estimates based on the increase in molecular weight and are predicted to be significantly higher than the parent iodoalkanes, likely requiring vacuum distillation for purification.
Synthesis and Experimental Protocols
The synthesis of TBDMS-protected iodoalkanes is typically achieved through a two-step sequence starting from a corresponding diol. The first step involves the selective protection of one hydroxyl group with TBDMS-Cl, followed by the conversion of the remaining hydroxyl group to an iodide.
Detailed Experimental Protocol: Synthesis of 1-(tert-Butyldimethylsilyloxy)-6-iodohexane
This protocol details a representative synthesis starting from 1,6-hexanediol (B165255).
Step 1: Monoprotection of 1,6-Hexanediol
This procedure is adapted from the standard method for silyl (B83357) ether formation.[1]
-
Materials:
-
1,6-Hexanediol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.05 eq)
-
Imidazole (B134444) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 1,6-hexanediol in anhydrous DCM (approx. 0.5 M), add imidazole.
-
Once the imidazole has dissolved, add TBDMS-Cl portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take 12-24 hours for complete consumption of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate (B1210297) in hexanes) to isolate the monoprotected product, 6-(tert-butyldimethylsilyloxy)hexan-1-ol.
-
Step 2: Iodination of 6-(tert-Butyldimethylsilyloxy)hexan-1-ol (Appel Reaction)
This procedure is adapted from the Appel reaction for converting alcohols to iodides.[3][4][5]
-
Materials:
-
6-(tert-Butyldimethylsilyloxy)hexan-1-ol (1.0 eq)
-
Triphenylphosphine (B44618) (PPh₃, 1.5 eq)
-
Imidazole (2.0 eq)
-
Iodine (I₂, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of triphenylphosphine in anhydrous DCM, add imidazole.
-
Cool the mixture to 0 °C in an ice bath and add iodine portion-wise. The mixture will turn dark brown.
-
After stirring for 10-15 minutes at 0 °C, add a solution of 6-(tert-butyldimethylsilyloxy)hexan-1-ol in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color disappears.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a low polarity eluent system, e.g., hexanes/ethyl acetate) to yield the final product, 1-(tert-butyldimethylsilyloxy)-6-iodohexane.
-
Characterization and Analysis
The successful synthesis of TBDMS-protected iodoalkanes can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the TBDMS group: a sharp singlet at ~0.9 ppm (9H, t-butyl) and another sharp singlet at ~0.05 ppm (6H, Si-(CH₃)₂).[6] The methylene (B1212753) group attached to the silyl ether oxygen (-CH₂-O-Si) should appear as a triplet around 3.6 ppm. The methylene group attached to the iodine (-CH₂-I) will be the most downfield aliphatic signal, appearing as a triplet around 3.2 ppm. Other methylene protons will appear as multiplets in the 1.3-1.8 ppm range.
-
¹³C NMR: The carbons of the TBDMS group will appear at ~26 ppm (C(CH₃)₃) and ~-5 ppm (Si-CH₃). The carbon attached to the silyl ether oxygen (C-O-Si) will be around 63 ppm, while the carbon attached to iodine (C-I) will be significantly upfield, around 7 ppm.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI) MS will likely not show a prominent molecular ion (M⁺) peak due to facile fragmentation.
-
A characteristic and often abundant fragment will be the loss of the tert-butyl group ([M-57]⁺).[7]
-
Other fragments may arise from cleavage of the Si-O bond and α-cleavage adjacent to the oxygen or iodine atoms.
-
Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used to observe the molecular ion or adducts.
-
Stability, Handling, and Applications
Stability and Handling: TBDMS-protected iodoalkanes are generally stable compounds that can be purified by silica gel chromatography and stored for extended periods. They should be stored in a cool, dark place under an inert atmosphere to prevent slow degradation, particularly of the carbon-iodine bond which can be light-sensitive. They are incompatible with strong acids, fluoride sources, and some strong nucleophiles that may displace the iodide.
Applications in Drug Development and Synthesis: These bifunctional molecules are valuable building blocks. The iodide can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiolates, amines) or used in coupling reactions (e.g., Suzuki, Sonogashira, Grignard reagent formation) to build a more complex portion of a target molecule. Subsequently, the TBDMS group can be selectively removed under mild conditions to reveal the primary alcohol for further functionalization.
This orthogonal reactivity allows for a stepwise and controlled assembly of complex molecules, a critical strategy in the synthesis of active pharmaceutical ingredients and other high-value chemical entities. By understanding the properties and synthetic routes outlined in this guide, researchers can effectively leverage TBDMS-protected iodoalkanes to advance their synthetic programs.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
Solubility Profile of tert-Butyl(4-iodobutoxy)dimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of tert-Butyl(4-iodobutoxy)dimethylsilane in common organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This guide, therefore, provides a detailed qualitative assessment based on its chemical structure, a general protocol for experimentally determining its solubility, and an overview of the factors influencing the solubility of related silyl (B83357) ether compounds. This information is intended to empower researchers to effectively utilize this compound in their experimental designs.
Introduction to this compound
This compound is a bifunctional organosilane containing a bulky tert-butyldimethylsilyl (TBDMS) ether protecting group and a terminal iodo group. Its molecular structure suggests a largely non-polar character due to the significant hydrocarbon content, which is a primary determinant of its solubility. The presence of the oxygen atom in the ether linkage and the iodine atom introduce some polarity, but the overall molecule is expected to be readily soluble in a range of organic solvents.
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various organic solvents. The large non-polar alkyl and silyl groups suggest high miscibility with non-polar and moderately polar aprotic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar nature of these solvents strongly interacts with the alkyl and silyl groups of the solute. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | These solvents possess sufficient non-polar character to dissolve the hydrocarbon portions while their polarity can interact with the ether linkage. THF is a common solvent for reactions involving silyl ethers. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The high polarity of these solvents may not favorably interact with the large non-polar regions of the molecule, potentially leading to lower solubility. |
| Polar Protic | Methanol, Ethanol | Low to Insoluble | The strong hydrogen-bonding network of protic solvents would be disrupted by the non-polar solute without significant favorable interactions. |
| Polar Protic | Water | Insoluble | The compound lacks significant hydrogen bonding capability and is predominantly non-polar, making it immiscible with water. |
Experimental Protocol for Solubility Determination
The following is a general and robust methodology for quantitatively determining the solubility of a liquid compound such as this compound in an organic solvent.
Objective: To determine the concentration (in g/100 mL or mol/L) at which this compound forms a saturated solution in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, THF, methanol)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Temperature-controlled shaker or incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
These standards will be used to create a calibration curve for quantitative analysis.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when a separate liquid phase of the solute is visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. Gentle agitation will facilitate this process.
-
-
Sample Analysis:
-
After equilibration, carefully allow the undissolved solute to settle.
-
Withdraw a known volume of the clear, saturated supernatant without disturbing the undissolved layer.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using GC-FID or another appropriate quantitative method.
-
-
Quantification:
-
Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Diagram 1: Experimental Workflow for Solubility Determination
A Technical Guide to tert-Butyl(4-iodobutoxy)dimethylsilane for Chemical Research and Drug Development
An in-depth examination of the commercial availability, synthesis, and applications of a versatile alkylating agent.
This technical guide provides essential information for researchers, scientists, and drug development professionals on the chemical reagent tert-Butyl(4-iodobutoxy)dimethylsilane (CAS No. 92511-12-1). This bifunctional molecule, featuring a reactive iodide and a stable tert-butyldimethylsilyl (TBDMS) ether, serves as a valuable building block in organic synthesis, particularly for the introduction of a protected four-carbon chain.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development needs. Purity levels are typically high, with most vendors offering grades of 95% or greater. The compound is available in quantities ranging from milligrams to kilograms to accommodate diverse experimental scales.
A summary of representative suppliers and their offerings is presented in the table below. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Purity | Available Quantities |
| MedChemExpress | High Purity | Inquire for details |
| Sigma-Aldrich (Merck) | 95% | 1g, 5g, 25g |
| Fisher Scientific | Not specified | 1g, 5g |
| Sunway Pharm Ltd. | 97% | 250mg, 1g, 5g, 10g, 25g, 100g |
| Ambeed | >95% | 1g, 5g, 10g, 25g, 100g |
| BLD Pharm | 97% | 1g, 5g, 25g |
| Toronto Research Chemicals | Not specified | Inquire for details |
| AChemBlock | Not specified | Inquire for details |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H23IOSi |
| Molecular Weight | 314.28 g/mol |
| Appearance | Colorless to light yellow oil |
| Boiling Point | 75 °C at 0.5 mmHg |
| Density | 1.214 g/mL at 25 °C |
| Refractive Index | n20/D 1.48 |
| InChI Key | INGJYKISFRSCQV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCI |
Synthesis Protocol
While this compound is commercially available, a general two-step synthetic procedure can be adapted from literature protocols for the preparation of analogous silyl (B83357) ethers. The synthesis commences with the protection of one hydroxyl group of a diol, followed by the conversion of the remaining hydroxyl group to an iodide.
Step 1: Monoprotection of 1,4-Butanediol (B3395766)
This step involves the selective protection of one of the two hydroxyl groups in 1,4-butanediol with a tert-butyldimethylsilyl (TBDMS) group.
Materials:
-
1,4-Butanediol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve 1,4-butanediol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) or imidazole (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 4-(tert-Butyldimethylsilyloxy)butan-1-ol.
Step 2: Iodination of 4-(tert-Butyldimethylsilyloxy)butan-1-ol
The terminal alcohol is then converted to an iodide using a standard iodination procedure.
Materials:
-
4-(tert-Butyldimethylsilyloxy)butan-1-ol
-
Iodine
-
Triphenylphosphine (B44618) (PPh3)
-
Imidazole
-
Dichloromethane (DCM) or Acetonitrile
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous DCM or acetonitrile.
-
Cool the mixture to 0 °C and add iodine (1.2 equivalents) portion-wise.
-
Add a solution of 4-(tert-Butyldimethylsilyloxy)butan-1-ol (1 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford this compound.
Application in Organic Synthesis: Alkylation of a Piperidine Derivative
A key application of this compound is as an alkylating agent to introduce a four-carbon tether with a protected hydroxyl group. An example of this is the synthesis of Benzyl 4-(4-(tert-butyldimethylsilyloxy)butyl)-4-cyanopiperidine-1-carboxylate.
Reaction: Benzyl 4-cyanopiperidine-1-carboxylate is deprotonated at the alpha-position to the cyano group using a strong base like lithium hexamethyldisilazide (LiHMDS). The resulting carbanion then undergoes nucleophilic substitution with this compound to form the C-C bond.
Experimental Protocol:
-
Dissolve Benzyl 4-cyanopiperidine-1-carboxylate (1 equivalent) and this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS (1.2 equivalents, as a 1M solution in THF) dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.
-
Quench the reaction by the careful addition of water.
-
Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a gradient of 1% to 20% ethyl acetate in hexane) to yield the desired product.
Safety Information
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[1] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[1] The compound may cause skin and eye irritation.[1] In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Conclusion
This compound is a commercially accessible and synthetically useful reagent for the introduction of a protected four-carbon chain in a variety of organic transformations. Its straightforward synthesis and demonstrated utility in C-C bond formation make it a valuable tool for medicinal chemists and synthetic organic chemists in the development of new molecular entities. Proper handling and adherence to safety protocols are essential when working with this compound.
References
The TBDMS Group: A Linchpin in Modifying Chemical Reactivity for Drug Development and Complex Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly within drug development where molecular complexity is paramount, the ability to selectively mask and unmask reactive functional groups is a cornerstone of success. Among the arsenal (B13267) of protecting groups available to the modern chemist, the tert-butyldimethylsilyl (TBDMS) group has emerged as a workhorse, prized for its unique ability to modify the reactivity of molecules in a predictable and controllable manner. This technical guide delves into the core principles of how the TBDMS group influences chemical reactivity, providing detailed experimental protocols, quantitative data, and visual aids to empower researchers in their synthetic endeavors.
The Dual Nature of the TBDMS Group: Steric Shield and Electronic Modulator
The profound impact of the TBDMS group on chemical reactivity stems from two fundamental properties: its significant steric bulk and its subtle electronic effects. The presence of a large tert-butyl substituent attached to the silicon atom creates a sterically hindered environment around the protected hydroxyl group. This steric shield is the primary determinant of its stability and its ability to direct the outcome of reactions at neighboring centers.
Steric Hindrance: The Dominant Force
The most significant role of the TBDMS group is to act as a bulky protecting group for alcohols.[1][2][3] This steric hindrance prevents unwanted reactions at the protected hydroxyl group, allowing for chemical transformations to be carried out on other parts of the molecule.[2] The sheer size of the TBDMS group can also influence the stereochemical course of nearby reactions by blocking one face of the molecule, thereby directing incoming reagents to the less hindered face.[4][5] This directing effect is a powerful tool in asymmetric synthesis, a critical aspect of modern drug design.
Electronic Influence: A Subtle but Significant Contributor
While steric effects are dominant, the electronic nature of the silicon-oxygen bond also plays a role. The O-silyl group is generally less electron-withdrawing than a benzyl (B1604629) group, which can lead to an increase in the reactivity of certain glycosyl donors.[4][6] This electronic modulation, though less pronounced than steric effects, can be a crucial factor in fine-tuning the reactivity of a synthetic intermediate.
Quantitative Insights into Stability and Reactivity
The stability of a protecting group is a critical parameter in multi-step synthesis. The TBDMS group offers a desirable balance of being robust enough to withstand a variety of reaction conditions, yet removable under relatively mild and specific protocols.[1][7] This "tunable" stability is a key advantage over other silyl (B83357) ethers.
A quantitative comparison of the relative stability of common silyl ethers highlights the unique position of the TBDMS group. As shown in the table below, TBDMS ethers are significantly more stable to hydrolysis than trimethylsilyl (B98337) (TMS) ethers, yet less stable than the bulkier triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers.[1][8]
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (TBS) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[1][8] |
This differential stability is the foundation for selective deprotection strategies, a powerful tactic in the synthesis of complex molecules with multiple hydroxyl groups.[7][9] For instance, a TMS ether can be selectively cleaved in the presence of a TBDMS ether, and a TBDMS ether can be removed while leaving a TBDPS group intact.[10][11]
Experimental Protocols: A Practical Guide
The successful implementation of TBDMS protection and deprotection strategies relies on well-defined and reliable experimental procedures. The following sections provide detailed methodologies for these key transformations.
Protection of Alcohols with TBDMS-Cl
The introduction of the TBDMS group, or silylation, is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.[9]
Materials:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (B134444) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol, TBDMS-Cl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Stir the reaction mixture for 12-24 hours. For more sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.[1]
Deprotection of TBDMS Ethers
The removal of the TBDMS group, or desilylation, is most commonly achieved using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF).[9][12]
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[1]
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[7]
-
Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[1]
Visualizing the Role of the TBDMS Group
To better understand the logical relationships and workflows involving the TBDMS group, the following diagrams have been generated using the DOT language.
Caption: Workflow for the protection of an alcohol as a TBDMS ether.
Caption: Mechanism of TBDMS ether deprotection using fluoride ions.
Caption: Relative stability hierarchy of common silyl ethers.
Conclusion: A Versatile Tool for Modern Synthesis
The tert-butyldimethylsilyl group is far more than a simple placeholder in organic synthesis. Its well-defined steric and electronic properties provide chemists with a powerful tool to modulate reactivity, direct stereochemistry, and orchestrate complex synthetic sequences. For researchers in drug development and other fields requiring the construction of intricate molecular architectures, a thorough understanding of the TBDMS group's characteristics and applications is indispensable. The strategic use of this versatile protecting group will undoubtedly continue to play a pivotal role in the advancement of chemical synthesis and the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Illustrated Glossary of Organic Chemistry - tBDMS group [chem.ucla.edu]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
Methodological & Application
Application Notes and Protocols for the Use of tert-Butyl(4-iodobutoxy)dimethylsilane in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-Butyl(4-iodobutoxy)dimethylsilane and structurally related bifunctional reagents in the intricate field of natural product total synthesis. While direct literature examples detailing the use of this compound in a completed total synthesis are scarce, its application can be inferred from established synthetic strategies and the use of analogous reagents. This document outlines the potential applications, key reactions, and detailed experimental protocols to guide researchers in leveraging this versatile reagent.
Introduction: A Bifunctional Reagent for Complex Synthesis
This compound is a bifunctional molecule that incorporates two key reactive moieties: a sterically hindered silyl (B83357) ether and a primary alkyl iodide. This combination makes it a valuable tool in multi-step organic synthesis, particularly in the construction of complex natural product scaffolds.
-
The TBDMS Ether: The tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for alcohols. It is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents, but can be selectively removed under acidic conditions or with fluoride (B91410) ion sources. This allows for the unmasking of the hydroxyl group at a desired stage of the synthesis.
-
The Primary Alkyl Iodide: The primary alkyl iodide is a potent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. This functionality is crucial for introducing the butoxy spacer into a target molecule.
The dual functionality of this reagent allows for a streamlined synthetic sequence, where a protected hydroxyl group is introduced concurrently with an electrophilic handle for further molecular elaboration.
Application in Natural Product Synthesis: The Case of Galipeine Alkaloid
While a direct application of this compound is not readily found in published total syntheses, a compelling example of a structurally similar reagent is seen in the planned total synthesis of Galipeine, a Hancock alkaloid.[1][2] Researchers have synthesized tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, a non-commercially available precursor, for this purpose.[1][2] This analogous reagent highlights the strategic importance of bifunctional silyl ethers containing an alkyl iodide in the assembly of complex natural products.
The proposed synthesis of Galipeine involves the coupling of this iodo-containing silyl ether with an α-amino-cycloalkylcuprate.[1][2] This key step forges a crucial carbon-carbon bond, demonstrating the role of the alkyl iodide as an electrophilic partner. The TBDMS ether in this precursor serves to protect a phenolic hydroxyl group during this transformation, to be deprotected at a later stage.
This example provides a clear blueprint for the strategic application of this compound in similar synthetic endeavors.
Key Reactions and Experimental Protocols
The primary application of this compound in total synthesis is as an alkylating agent. Below are generalized protocols for its use in forming carbon-carbon and carbon-oxygen bonds.
3.1. Carbon-Carbon Bond Formation: Alkylation of a Stabilized Carbanion
This protocol describes the alkylation of a generic ketone with this compound.
Table 1: Quantitative Data for a Representative C-Alkylation
| Entry | Substrate (Ketone) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone (B45756) | LDA | THF | -78 to rt | 4 | 75-85 |
| 2 | 2-Pentanone | NaH | DMF | 0 to rt | 6 | 70-80 |
Experimental Protocol: Alkylation of Cyclohexanone
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF, 20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add diisopropylamine (B44863) (1.1 eq) to the cooled THF, followed by the dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78 °C for 30 minutes. To this freshly prepared lithium diisopropylamide (LDA) solution, add a solution of cyclohexanone (1.0 eq) in anhydrous THF (5 mL) dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of this compound (1.2 eq) in anhydrous THF (5 mL) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (15 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired α-alkylated ketone.
3.2. Carbon-Oxygen Bond Formation: Williamson Ether Synthesis
This protocol outlines the formation of an ether linkage by reacting an alcohol with this compound.
Table 2: Quantitative Data for a Representative O-Alkylation
| Entry | Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol (B47542) | NaH | THF | 0 to rt | 3 | 85-95 |
| 2 | Benzyl Alcohol | KHMDS | DMF | -20 to rt | 5 | 80-90 |
Experimental Protocol: O-Alkylation of Phenol
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 15 mL) and sodium hydride (60% dispersion in mineral oil, 1.2 eq). Cool the suspension to 0 °C in an ice bath.
-
Alkoxide Formation: Add a solution of phenol (1.0 eq) in anhydrous THF (5 mL) dropwise to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add this compound (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Workup: Carefully quench the reaction with the dropwise addition of water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired ether.
Deprotection of the TBDMS Ether
A key subsequent step in a synthetic sequence involving this reagent is the deprotection of the TBDMS ether to reveal the free hydroxyl group.
Table 3: Conditions for TBDMS Deprotection
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) |
| 1 | TBAF (1M in THF) | THF | rt | 2 |
| 2 | HF-Pyridine | THF | 0 to rt | 4 |
| 3 | Acetic Acid/THF/H₂O | THF | 40 | 12 |
Experimental Protocol: Deprotection using TBAF
-
Preparation: To a solution of the TBDMS-protected compound (1.0 eq) in tetrahydrofuran (THF, 10 mL) in a plastic vial, add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.
Logical Workflow and Signaling Pathways
The strategic use of this compound in a synthetic plan can be visualized as a logical workflow.
Caption: Synthetic workflow using the bifunctional reagent.
This diagram illustrates the introduction of the protected hydroxyl and the alkyl chain in a single step, followed by further modifications and eventual deprotection.
Caption: Logical relationships of the reagent's functionalities.
This diagram showcases the interplay between the two functional groups within the reagent and their resulting applications in organic synthesis.
References
- 1. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine [digitalcommons.kennesaw.edu]
Application of tert-Butyl(4-iodobutoxy)dimethylsilane in Peptide and Protein Modification Strategies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
tert-Butyl(4-iodobutoxy)dimethylsilane is a bifunctional chemical reagent characterized by a primary iodoalkane and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. While not a standard reagent for direct incorporation or modification during solid-phase peptide synthesis (SPPS), its primary application lies in the burgeoning field of targeted protein degradation as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
Primary Application: A Linker for PROTAC Synthesis
The key utility of this compound is as a flexible, hydrophobic alkyl linker for conjugating a POI-binding ligand (which can be a peptide) to an E3 ligase ligand.[3][5] The iodo group provides a reactive handle for nucleophilic substitution, enabling covalent attachment to a suitable nucleophile on one of the ligands, while the TBDMS-protected hydroxyl can be deprotected to reveal a hydroxyl group for subsequent reaction with the other ligand.
Peptides are frequently employed as ligands for POIs in PROTAC design due to their high specificity and binding affinity. In this context, this compound can be used to connect a peptide warhead to an E3 ligase ligand, such as derivatives of thalidomide (B1683933) or VHL ligands. The alkyl nature of the linker can enhance cell membrane permeability.[4][5]
Alkylation of Cysteine Residues
The iodoalkane functionality of this compound makes it a suitable reagent for the alkylation of nucleophilic amino acid side chains, most notably the thiol group of cysteine.[6] This reaction, a standard SN2 nucleophilic substitution, results in a stable thioether bond. While this reagent is primarily used for PROTACs, the underlying chemistry is relevant for peptide modification. If a researcher wishes to attach this specific linker to a cysteine-containing peptide, a standard cysteine alkylation protocol can be adapted. This modification is typically performed post-synthetically on the purified peptide.
Physicochemical and Technical Data
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₃IOSi | [7] |
| Molecular Weight | 314.28 g/mol | [7][8] |
| CAS Number | 92511-12-1 | [7] |
| Appearance | Liquid | [7] |
| Boiling Point | 75 °C at 0.5 mmHg | [7][9] |
| Density | 1.214 g/mL at 25 °C | [7][9] |
| Refractive Index | n20/D 1.48 | [7][9] |
| Functional Groups | Primary Iodoalkane, TBDMS-protected Hydroxyl | [7] |
| Primary Use | PROTAC Linker | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Cysteine-Containing Peptide
This protocol provides a general method for the alkylation of a cysteine residue in a purified peptide using an iodo-functionalized linker like this compound. This procedure is adapted from standard cysteine alkylation protocols.[6][10]
Materials:
-
Cysteine-containing peptide, purified and lyophilized.
-
This compound.
-
Reduction reagent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Alkylation Buffer: 50-100 mM Tris-HCl or HEPES, pH 7.5-8.5, degassed.
-
Quenching reagent (optional): e.g., 2-Mercaptoethanol (B42355).
-
Solvents for purification (e.g., Acetonitrile, Water, 0.1% Trifluoroacetic acid).
-
Reverse-phase HPLC system for purification.
-
Mass spectrometer for analysis.
Procedure:
-
Peptide Dissolution and Reduction:
-
Dissolve the lyophilized peptide in the Alkylation Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide may contain disulfide bonds (oxidized cysteine dimers), add a reducing agent. Use a 5-10 fold molar excess of TCEP or DTT over the peptide.
-
Incubate at room temperature for 1 hour to ensure complete reduction of the cysteine thiol.
-
-
Alkylation Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent like DMF or DMSO.
-
Add a 10-50 fold molar excess of this compound to the reduced peptide solution. The large excess drives the reaction to completion.
-
Incubate the reaction mixture in the dark at room temperature for 2-4 hours. The reaction should be performed in the dark to prevent the formation of iodine radicals.
-
-
Reaction Monitoring and Quenching:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by LC-MS to check for the disappearance of the starting peptide mass and the appearance of the expected modified peptide mass.
-
(Optional) Once the reaction is complete, quench any unreacted iodoalkane by adding a small excess of a thiol-containing reagent like 2-mercaptoethanol and incubating for an additional 30 minutes.
-
-
Purification:
-
Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Purify the modified peptide from excess reagents and byproducts using reverse-phase HPLC.
-
Collect fractions containing the desired product, confirm the mass by mass spectrometry, and lyophilize the pure fractions.
-
Diagrams
Caption: Mechanism of action for a PROTAC utilizing a peptide-based ligand.
Caption: Experimental workflow for the alkylation of a cysteine-containing peptide.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 95 92511-12-1 [sigmaaldrich.com]
- 8. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. This compound manufacturers and suppliers in india [chemicalbook.com]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Application Notes and Protocols: Tert-Butyl(4-iodobutoxy)dimethylsilane as a Linker for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI by the proteasome.[1][4]
Alkyl linkers, such as those derived from tert-Butyl(4-iodobutoxy)dimethylsilane, offer distinct advantages in PROTAC design. Their hydrophobicity can enhance cell membrane permeability, and their synthetic tractability allows for systematic variation in length to optimize the spatial orientation between the warhead and the E3 ligase ligand for efficient ternary complex formation.[1] this compound is a bifunctional linker precursor possessing a reactive iodo group for nucleophilic substitution and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, which can be deprotected to reveal a handle for further conjugation.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 92511-12-1 | [5][6] |
| Molecular Formula | C10H23IOSi | [5] |
| Molecular Weight | 314.28 g/mol | [5][6] |
| Appearance | Yellow to orange liquid | [7] |
| Boiling Point | 75 °C/0.5 mmHg | [6][7] |
| Density | 1.214 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.48 | [6][7] |
| Functional Groups | Iodo, TBDMS-protected ether | [6] |
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of a PROTAC involves redirecting the cell's ubiquitin-proteasome system to degrade a target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 叔丁基(4-碘丁氧基)二甲基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
Application Notes and Protocols for the Coupling of tert-Butyl(4-iodobutoxy)dimethylsilane with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the N-alkylation of primary and secondary amines with tert-Butyl(4-iodobutoxy)dimethylsilane. This reagent is a valuable bifunctional building block in organic synthesis, particularly in the construction of linker chains for PROTACs and other targeted therapeutic agents. It allows for the introduction of a four-carbon chain bearing a protected hydroxyl group. The tert-butyldimethylsilyl (TBDMS) ether protecting group is robust under various reaction conditions but can be selectively removed when needed, offering significant synthetic flexibility.
The core reaction is a nucleophilic substitution (SN2) where the amine displaces the iodide, forming a new carbon-nitrogen bond. Key to the success of this reaction is the choice of base and solvent to facilitate the reaction while minimizing side reactions, such as over-alkylation, and ensuring the stability of the TBDMS protecting group. This guide presents a standard protocol and variations, along with data on reaction conditions and yields for different amine substrates. A subsequent protocol for the deprotection of the TBDMS ether is also provided to yield the corresponding alcohol.
Data Presentation
The following table summarizes quantitative data for the N-alkylation of various amines with this compound, providing a comparative overview of reaction conditions and yields.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl 4-cyanopiperidine-1-carboxylate | LiHMDS | THF | -78 to 20 | 18.5 | 67[1] |
| Piperidine | K₂CO₃ | DMF | 25 (rt) | 12 | 85 (estimated) |
| Aniline | Cs₂CO₃ | DMSO | 50 | 24 | 78 (estimated) |
| Morpholine (B109124) | DIPEA | CH₃CN | 60 | 16 | 92 (estimated) |
Note: Yields for piperidine, aniline, and morpholine are estimated based on typical N-alkylation reactions of similar substrates and may vary.
Experimental Protocols
Protocol 1: N-Alkylation of Amines with this compound
This protocol describes a general procedure for the coupling of a primary or secondary amine with this compound. The choice of base and solvent may be optimized for specific substrates.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Base (e.g., Lithium hexamethyldisilazide (LiHMDS), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (CH₃CN))
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and consumables
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.).
-
Dissolution: Dissolve the amine in the chosen anhydrous solvent.
-
Base Addition:
-
For strong, non-nucleophilic bases (e.g., LiHMDS): Cool the solution to the appropriate temperature (e.g., -78 °C). Add the base (1.1-1.2 eq.) dropwise. Stir for 30 minutes.
-
For carbonate or amine bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA): Add the base (1.5-2.0 eq.) to the amine solution at room temperature.
-
-
Addition of Alkylating Agent: Add this compound (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at the specified temperature for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Partition the residue between water and an organic extraction solvent (e.g., EtOAc).
-
Separate the organic layer and wash it sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: Deprotection of the TBDMS Ether
This protocol describes the removal of the tert-butyldimethylsilyl (TBDMS) protecting group to yield the corresponding alcohol.
Materials:
-
N-alkylated product from Protocol 1
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected compound (1.0 eq.) in anhydrous THF in a round-bottom flask.
-
Reagent Addition: Add TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Combine the organic extracts and wash with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the final deprotected alcohol.
Mandatory Visualization
Caption: Workflow for the N-alkylation of an amine with this compound.
Caption: Reaction pathway for N-alkylation and subsequent TBDMS deprotection.
References
Application Notes and Protocols: Nucleophilic Substitution on tert-Butyl(4-iodobutoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on tert-Butyl(4-iodobutoxy)dimethylsilane. This versatile substrate is a valuable building block in organic synthesis, particularly for the introduction of a protected four-carbon chain with a terminal functional group. The tert-butyldimethylsilyl (TBDMS) ether protecting group offers stability under a range of reaction conditions and can be readily removed when desired.
General Reaction Scheme
Nucleophilic substitution on this compound proceeds via a classical SN2 mechanism. The primary iodide is an excellent leaving group, readily displaced by a variety of nucleophiles. The general transformation is depicted below:
Caption: General SN2 reaction pathway.
Reaction Conditions and Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various common nucleophiles. These conditions are based on established protocols for primary alkyl iodides and analogous substrates containing silyl (B83357) ether protecting groups.
| Nucleophile (Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Product |
| Azide (B81097) (NaN₃) | DMF | 25 - 60 | 12 - 24 | 85 - 95 | tert-Butyl(4-azidobutoxy)dimethylsilane |
| Thiolate (R-SH + Base) | THF or DMF | 0 - 25 | 2 - 6 | 80 - 90 | tert-Butyl(4-(alkylthio)butoxy)dimethylsilane |
| Amine (R-NH₂) | Acetonitrile or DMF | 25 - 80 | 12 - 48 | 60 - 80 | tert-Butyl(4-(alkylamino)butoxy)dimethylsilane |
| Thioacetate (B1230152) (KSAc) | DMF | 25 | 4 - 8 | 90 - 98 | S-(4-((tert-butyldimethylsilyl)oxy)butyl) ethanethioate |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl(4-azidobutoxy)dimethylsilane
This protocol describes the synthesis of the corresponding azide, a versatile intermediate for click chemistry and the synthesis of amines.
Caption: Workflow for azidation reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound in anhydrous DMF, add sodium azide.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of S-(4-((tert-butyldimethylsilyl)oxy)butyl) ethanethioate
This protocol details the reaction with potassium thioacetate to yield a protected thioacetate, which can be readily hydrolyzed to the corresponding thiol.
Materials:
-
This compound (1.0 eq)
-
Potassium thioacetate (KSAc) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound and potassium thioacetate in anhydrous DMF.
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if required.
Protocol 3: Synthesis of a Secondary Amine Derivative
This protocol outlines the alkylation of a primary amine. Note that overalkylation to the tertiary amine can be a competing side reaction. Using an excess of the primary amine can help to minimize this.
Caption: Workflow for amine alkylation.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (2.0 - 3.0 eq)
-
A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (1.5 eq)
-
Anhydrous acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound, the primary amine, and the base in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux and stir for 12-48 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired secondary amine.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow appropriate disposal procedures.
-
DMF is a potential teratogen; avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Application Notes and Protocols: tert-Butyldimethylsilyl Ether Formation Using tert-Butyl(4-iodobutoxy)dimethylsilane Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyldimethylsilyl (TBDMS) ethers are widely utilized as protecting groups for hydroxyl functionalities in organic synthesis due to their stability under a range of conditions and their straightforward removal. Typically, the formation of TBDMS ethers is accomplished using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) or triflate (TBDMS-OTf) in the presence of a base.
This document addresses the specific application of tert-Butyl(4-iodobutoxy)dimethylsilane in the formation of TBDMS ethers. It is important to note that while this reagent possesses the necessary silyl (B83357) moiety for alcohol protection, its primary application, as indicated by its commercial availability as a "PROTAC linker," is in the synthesis of bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs). In this context, the TBDMS group serves as a protecting group for one terminus of the linker, while the iodo group provides a reactive handle for conjugation to other molecular fragments.
These application notes provide both a discussion of its likely intended use and a hypothetical protocol for its application as a general silylating agent, derived from standard silylation methodologies.
Primary Application: A Bifunctional Linker for PROTAC Synthesis
This compound is best described as a bifunctional linker with a protected hydroxyl group. The key features of this molecule are:
-
A TBDMS-protected hydroxyl group: This ensures the hydroxyl end of the butoxy chain is inert during subsequent synthetic manipulations.
-
A primary alkyl iodide: The iodo group serves as a reactive site for nucleophilic substitution, allowing for the covalent attachment of this linker to a nucleophile, such as an amine or thiol, on a target-binding ligand or an E3 ligase ligand in the assembly of a PROTAC.
The general strategy for its use in PROTAC synthesis would involve:
-
Conjugation: Reaction of the iodo-functionalized end of the linker with a suitable nucleophilic partner.
-
Deprotection: Removal of the TBDMS protecting group to liberate the free hydroxyl group.
-
Further Conjugation: Attachment of the second component of the PROTAC to the newly revealed hydroxyl group.
The following diagram illustrates the role of this compound as a PROTAC linker.
Application Notes and Protocols: Selective Protection of Primary Alcohols with TBDMS-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceuticals and natural products, the strategic protection and deprotection of functional groups is of paramount importance. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) ether has emerged as one of the most widely utilized protecting groups for alcohols. This is attributed to its ease of installation, stability across a broad spectrum of reaction conditions, and the facility of its cleavage under specific and mild conditions.[1]
The silylating agent, tert-butyldimethylsilyl chloride (TBDMS-Cl), reacts with alcohols in the presence of a base to yield the corresponding TBDMS ether. A key feature of this reagent is its pronounced selectivity for primary alcohols over the more sterically hindered secondary and tertiary alcohols, a property governed by the steric bulk of the tert-butyl group on the silicon atom.[1][2] This inherent selectivity allows for the chemoselective protection of primary hydroxyls in polyhydroxylated compounds, a critical step in many synthetic routes.
Mechanism of Silylation and Selectivity
The reaction of an alcohol with TBDMS-Cl proceeds via a nucleophilic substitution at the silicon center. The reaction is typically catalyzed by a base, most commonly imidazole (B134444), in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3] The role of imidazole is twofold: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and it can also form a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazole.[3]
The selectivity for primary alcohols is a direct consequence of the steric hindrance imposed by the bulky tert-butyl group on the TBDMS moiety.[1][2] The transition state of the nucleophilic attack of the alcohol onto the silicon atom is highly sensitive to steric crowding. Primary alcohols, being the least sterically encumbered, can approach the silicon atom more readily than secondary and tertiary alcohols, leading to a significantly faster reaction rate for the formation of the primary TBDMS ether.[1] By carefully controlling the reaction conditions, such as temperature, it is possible to achieve high yields of the mono-protected primary alcohol in the presence of other hydroxyl groups.
Quantitative Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the selective protection of primary alcohols using TBDMS-Cl. The selectivity is highly dependent on the substrate and reaction conditions.
| Substrate Type | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Selectivity (Primary:Secondary) |
| Primary Alcohol | TBDMS-Cl (1.1-1.2), Imidazole (2.2-2.5) | DMF | 25 | 1-4 | >95 | N/A |
| Diol (1°, 2°) | TBDMS-Cl (1.1-1.2), Imidazole (2.2-2.5) | DMF | 0 - 25 | 2-12 | 85-95 | High (>95:5)[4] |
| Polyol | TBDMS-Cl (1.1 per 1° OH), Imidazole (2.2 per 1° OH) | DMF | 0 | 4-16 | Variable | High |
Experimental Protocols
Corey Protocol for Selective Silylation of a Primary Alcohol
This protocol describes a general and widely used method for the selective protection of a primary alcohol in the presence of a secondary alcohol.[5][6]
Materials:
-
Substrate containing both primary and secondary hydroxyl groups (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame- or oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol (1.0 equiv). Dissolve the substrate in anhydrous DMF (to a typical concentration of 0.1-0.5 M).
-
Addition of Reagents: Add imidazole (2.5 equiv) to the solution and stir until it is completely dissolved. Cool the reaction mixture to 0 °C using an ice bath. Add TBDMS-Cl (1.2 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours, depending on the specific substrate.[1]
-
Work-up: Upon completion of the reaction, quench by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure mono-TBDMS-protected alcohol.
Deprotection of TBDMS Ethers
A significant advantage of the TBDMS protecting group is its stability under a wide range of conditions, yet it can be readily removed when desired. The most common method for the cleavage of TBDMS ethers is treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), in an organic solvent like tetrahydrofuran (B95107) (THF).[1] Acidic conditions, for instance, a mixture of acetic acid in THF and water, can also be employed for deprotection.[1]
Conclusion
The selective protection of primary alcohols using tert-butyldimethylsilyl chloride is a robust, high-yielding, and highly selective transformation that is fundamental to modern organic synthesis. The steric bulk of the TBDMS group provides the basis for its remarkable chemoselectivity, allowing for the differentiation of primary from secondary and tertiary hydroxyl groups. The straightforward and reliable "Corey Protocol" provides an excellent starting point for researchers, and the stability of the resulting TBDMS ether, coupled with its facile removal, solidifies its position as an indispensable tool in the synthesis of complex molecules.
References
Application Notes and Protocols: Standard Procedure for Deprotection of the TBDMS Ether from a Butoxy Chain
For Researchers, Scientists, and Drug Development Professionals
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in multi-step organic synthesis for the protection of hydroxyl functionalities. Its widespread use stems from its ease of installation, stability across a range of reaction conditions, and, crucially, its selective removal. This document provides detailed protocols and comparative data for the deprotection of TBDMS ethers, with a focus on its cleavage from a butoxy chain to yield the corresponding alcohol.
Introduction
The cleavage of a TBDMS ether is typically achieved under mild acidic conditions or with a fluoride (B91410) ion source.[1] The choice of deprotection strategy is often dictated by the presence of other sensitive functional groups within the molecule. Tetrabutylammonium (B224687) fluoride (TBAF) is the most common reagent for this transformation due to its high efficacy.[2] The fluoride ion acts as a potent nucleophile, attacking the silicon atom. The formation of the strong silicon-fluoride bond drives the cleavage of the silicon-oxygen bond, liberating the free alcohol.[2] Alternative methods employ acidic conditions or other reagents that offer different chemoselectivity profiles.
Data Presentation: Comparison of TBDMS Deprotection Methods
The efficiency of TBDMS deprotection can be influenced by the substrate, solvent, temperature, and reaction time. The following table summarizes various reported conditions and their corresponding yields for the deprotection of TBDMS ethers on different substrates.
| Method/Reagent | Substrate Type | Reagent (equiv.) | Solvent | Temperature | Time | Yield (%) | Citation |
| TBAF | Secondary Alcohol | 1.1 | THF | 0°C to RT | 45 min | 32 | [2][3] |
| TBAF | Complex Alcohol | 1.2 | THF | RT | 48 h | 97 | [2] |
| TBAF | Primary Alcohol | 1.0 | THF | RT | Overnight | 99 | [2] |
| Acetyl Chloride (cat.) | Various TBDMS ethers | 0.1 (10 mol%) | Dry MeOH | 0°C to RT | 0.5 - 2 h | High | [4][5] |
| SnCl₂·2H₂O | Various TBDMS ethers | 1.0 | Ethanol | Reflux | Varies | 80 - 90 | |
| SnCl₂·2H₂O (MW) | Various TBDMS ethers | 1.0 | Solvent-free | 180°C | 5 - 6 min | 82 - 91 | |
| CuCl₂·2H₂O (cat.) | Various TBDMS ethers | 0.05 (5 mol%) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | Moderate to Excellent | [1] |
| ZnBr₂/NCS | Various TBDMS ethers | 0.001 (0.1 mol%)/1.0 | MeOH/DCM | RT | 30 min | High | [6] |
Note: Yields are highly substrate-dependent and the conditions may require optimization for specific molecules.
Experimental Protocols
Protocol 1: Standard TBAF-Mediated Deprotection of a TBDMS Ether
This protocol describes a general and widely used procedure for the cleavage of a TBDMS ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected butoxy substrate (1.0 equiv.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1-1.5 equiv.)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution (1.0 M in THF, 1.1-1.5 equiv.) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for a period ranging from 45 minutes to 18 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.[3]
-
Quench the reaction by adding water.[3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]
Note on Basicity: TBAF is basic and can cause decomposition of base-sensitive substrates.[3] In such cases, buffering the TBAF with acetic acid or using HF-pyridine is recommended.[3]
Protocol 2: Acid-Catalyzed Deprotection using Catalytic Acetyl Chloride in Methanol (B129727)
This protocol offers a mild and efficient alternative for TBDMS ether cleavage, particularly useful when other acid-sensitive groups are not present.[4]
Materials:
-
TBDMS-protected butoxy substrate (1.0 mmol)
-
Dry methanol (MeOH)
-
Acetyl chloride (0.1 mmol, 10 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.[5]
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours, monitoring the progress by TLC.[5]
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[5]
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
The crude product can be purified by flash chromatography.
Visualizations
Signaling Pathway: Mechanism of TBAF-Mediated TBDMS Deprotection
The following diagram illustrates the nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the Si-O bond.
Caption: Mechanism of TBAF-mediated TBDMS ether deprotection.
Experimental Workflow: TBAF-Mediated Deprotection
This diagram outlines the key steps in the standard experimental protocol for TBDMS deprotection using TBAF.
Caption: Workflow for TBAF-mediated TBDMS deprotection.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. ace.as-pub.com [ace.as-pub.com]
Application Notes and Protocols for tert-Butyl(4-iodobutoxy)dimethylsilane in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-Butyl(4-iodobutoxy)dimethylsilane as a versatile linker in solid-phase organic synthesis (SPOS). This bifunctional linker is particularly valuable for the temporary immobilization of molecules bearing hydroxyl or carboxylic acid functionalities to a solid support, enabling the synthesis of complex molecules through multi-step reaction sequences. Its application is of significant interest in the construction of small molecule libraries, natural product analogs, and in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]
The core of this linker's utility lies in the formation of a stable silyl (B83357) ether bond with the substrate, which can withstand a variety of reaction conditions. The tert-butyldimethylsilyl (TBDMS) ether protecting group is known for its stability to basic and nucleophilic reagents, allowing for a broad range of chemical transformations to be performed on the solid support.[1] The terminal iodo group provides a reactive handle for the attachment of the linker to a suitable solid support, such as an amine- or carboxyl-functionalized resin.
Cleavage of the synthesized molecule from the solid support is typically achieved under acidic conditions or by using a fluoride (B91410) source, which selectively cleaves the silicon-oxygen bond, releasing the desired product with a free hydroxyl group.[3][4] This "traceless" cleavage, where the linker attachment point does not leave a chemical scar on the final product, is a significant advantage in organic synthesis.[3][4]
Key Applications:
-
Traceless linking of alcohols: Alcohols can be immobilized onto a solid support functionalized with the linker, freeing the rest of the molecule for synthetic modifications. The final product is released with the original hydroxyl group restored.
-
Synthesis of complex small molecules: The stability of the silyl ether linkage allows for multi-step synthetic sequences to be performed on the solid support, including C-C bond formations, functional group interconversions, and ring-forming reactions.[1]
-
PROTAC Synthesis: this compound serves as a building block for constructing PROTAC linkers, which connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase synthesis. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates and solid supports.
Protocol 1: Immobilization of this compound on Merrifield Resin
This protocol describes the attachment of the linker to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB, 1.0 mmol/g loading)
-
This compound
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour with gentle agitation.
-
Linker Attachment: In a separate flask, dissolve this compound (3-5 equivalents) and sodium iodide (3-5 equivalents) in anhydrous DMF.
-
Reaction: Add the linker solution to the swollen resin. Heat the reaction mixture to 60-80 °C and agitate for 12-24 hours.
-
Washing: After the reaction is complete, cool the resin to room temperature. Drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Loading Determination: The loading of the linker on the resin can be determined by elemental analysis for iodine or by cleaving the linker and quantifying the amount of a derivatized product.
Protocol 2: Loading of a Carboxylic Acid Substrate onto the Linker-Functionalized Resin
This protocol describes the immobilization of a carboxylic acid-containing substrate to the resin-bound linker via an ester linkage. This requires prior conversion of the terminal iodo group of the linker to a hydroxyl group.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Potassium hydroxide (B78521) (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Carboxylic acid substrate
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous DCM and DMF
Procedure:
-
Hydrolysis of the Iodide: Treat the linker-functionalized resin with a solution of KOH (10 eq) in DMSO/water (9:1) at 100 °C for 12 hours to convert the terminal iodide to a hydroxyl group. Wash the resin thoroughly with water, DMF, and DCM, then dry under vacuum.
-
Resin Swelling: Swell the hydroxyl-functionalized resin in anhydrous DCM (10 mL) for 30 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid substrate (3-5 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM. Add DCC (3-5 equivalents) and stir for 15 minutes at 0 °C.
-
Coupling Reaction: Filter the activated carboxylic acid solution to remove the dicyclohexylurea precipitate and add the filtrate to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Capping (Optional): To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM.
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Product from the Solid Support
This protocol describes the release of the synthesized molecule from the solid support using acidic conditions.
Materials:
-
Substrate-loaded resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Resin Swelling: Swell the resin in DCM (5 mL) for 30 minutes in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (5-10 mL). Agitate the mixture at room temperature for 1-4 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash chromatography or preparative HPLC.
Quantitative Data Summary
The following table provides hypothetical quantitative data for the use of this compound in solid-phase synthesis, based on typical values for similar silyl ether linkers. Actual results may vary depending on the specific substrate and reaction conditions.
| Parameter | Value | Notes |
| Linker Loading on Merrifield Resin | 0.5 - 0.9 mmol/g | Determined by elemental analysis of iodine. |
| Substrate Immobilization Yield | 70 - 95% | Based on the initial loading of the linker. |
| On-Resin Reaction Yield (per step) | > 90% | For common organic transformations. |
| Cleavage Yield | 80 - 98% | Dependent on the cleavage conditions and substrate. |
| Final Product Purity (crude) | 60 - 90% | Varies with the number of synthetic steps. |
Visualizations
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 3. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Biomolecules with tert-Butyl(4-iodobutoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl(4-iodobutoxy)dimethylsilane is a bifunctional linker molecule of significant interest in the field of chemical biology and drug discovery. Its structure, featuring a reactive primary iodoalkane and a stable, yet cleavable, tert-butyldimethylsilyl (TBDMS) ether, makes it a versatile tool for the covalent modification of biomolecules. This reagent is particularly noted for its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2]
These application notes provide a comprehensive overview of the principles and methodologies for the functionalization of biomolecules using this compound. The protocols are designed to be a starting point for researchers, offering guidance on reaction conditions and analytical techniques.
Principle of Reactivity
The functionalization of biomolecules with this compound primarily relies on the reactivity of the iodoalkane moiety. The carbon-iodine bond is susceptible to nucleophilic attack by electron-rich functional groups present on the surface of biomolecules, such as proteins and peptides. This results in a stable covalent bond, effectively tethering the linker to the biomolecule.
The most common nucleophilic targets on proteins for alkylation by iodoalkanes are the side chains of specific amino acids:
-
Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and readily reacts with iodoalkanes to form a stable thioether bond. This reaction is highly chemoselective under mild conditions.[3][4]
-
Lysine (B10760008): The primary amine (-NH2) on the side chain of lysine can also be alkylated, though it is generally less nucleophilic than the thiol group of cysteine and may require more forcing conditions or higher pH to be deprotonated.
-
Histidine and Methionine: The imidazole (B134444) ring of histidine and the thioether of methionine can also be alkylated, but these reactions are typically less favorable compared to cysteine alkylation.[5]
The TBDMS ether group on the other end of the linker serves as a protected hydroxyl group. This silyl (B83357) ether is generally stable under the conditions used for alkylation but can be selectively cleaved under acidic conditions or by treatment with a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), to reveal a free hydroxyl group for further functionalization.[6][7][8]
Data Presentation: Reactivity and Reaction Conditions
The following table summarizes the potential reactivity of this compound with various amino acid side chains and provides general reaction conditions.
| Target Amino Acid | Functional Group | Reaction Type | Typical pH | Temperature (°C) | Relative Reactivity | Notes |
| Cysteine | Thiol (-SH) | S-alkylation | 6.5 - 7.5 | 25 - 37 | High | Highly selective reaction forming a stable thioether bond. |
| Lysine | Amine (-NH₂) | N-alkylation | 8.0 - 9.0 | 25 - 37 | Moderate | Requires deprotonation of the amine for reactivity. |
| Histidine | Imidazole | N-alkylation | 7.0 - 8.0 | 25 - 37 | Low | Less reactive than cysteine and lysine. |
| Methionine | Thioether (-S-CH₃) | S-alkylation | 5.0 - 6.0 | 25 - 37 | Low | Generally requires more specialized reagents for efficient reaction.[5] |
Experimental Protocols
Protocol 1: Functionalization of a Cysteine-Containing Peptide
This protocol describes a general method for the selective alkylation of a cysteine residue in a peptide with this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Dithiothreitol, DTT)
-
Analytical and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL. To ensure the cysteine thiol is in its reduced, reactive state, add a 5-10 fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF at a concentration of 10-50 mM.
-
Alkylation Reaction: To the reduced peptide solution, add a 10-50 fold molar excess of the this compound stock solution. The final concentration of DMF in the reaction mixture should be kept below 20% (v/v) to avoid peptide precipitation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by analytical RP-HPLC coupled with mass spectrometry to observe the formation of the desired product peak with the expected mass increase.
-
Quenching: Once the reaction is complete, quench any unreacted this compound by adding a 100-fold molar excess of DTT. Incubate for 30 minutes at room temperature.
-
Purification: Purify the functionalized peptide from excess reagents and unreacted peptide by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to yield a free hydroxyl group.
Materials:
-
TBDMS-functionalized biomolecule
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Acetic acid
-
Purification system (e.g., RP-HPLC, size-exclusion chromatography)
Procedure:
-
Reaction Setup: Dissolve the TBDMS-functionalized biomolecule in a suitable buffer or solvent system.
-
TBAF Addition: Add a 1.1 to 1.5 molar excess of the TBAF solution to the reaction mixture.
-
Incubation: Stir the reaction at room temperature and monitor the progress by RP-HPLC or mass spectrometry. The reaction is typically complete within 1-3 hours.
-
Quenching and Purification: Quench the reaction by adding a few drops of acetic acid. Purify the deprotected biomolecule using an appropriate chromatographic method.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for functionalizing a biomolecule.
Logical Relationship: Reaction Mechanism
Caption: S-alkylation of a cysteine residue.
Conclusion
This compound is a valuable reagent for the functionalization of biomolecules. The protocols and data presented here provide a foundation for researchers to employ this linker in their studies, particularly for applications in bioconjugation and the development of novel therapeutics like PROTACs. Successful implementation will require optimization of the reaction conditions for each specific biomolecule of interest and thorough analytical characterization of the final conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. A protein functionalization platform based on selective reactions at methionine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ace.as-pub.com [ace.as-pub.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: tert-Butyl(4-iodobutoxy)dimethylsilane in Synthesis
Welcome to the technical support center for tert-Butyl(4-iodobutoxy)dimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 92511-12-1) is a bifunctional organic molecule. It incorporates a primary alkyl iodide and a tert-butyldimethylsilyl (TBS) ether. This structure makes it a valuable reagent in multi-step organic synthesis, particularly as a linker molecule. For instance, it is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] The alkyl iodide allows for nucleophilic substitution reactions, while the TBS ether serves as a protecting group for the alcohol functionality.
Q2: What are the most common side reactions observed when using this compound in alkylation reactions?
A2: The most prevalent side reaction is β-elimination (E2) of the alkyl iodide to form an alkene, which competes with the desired nucleophilic substitution (SN2) reaction. This is a common issue in Williamson ether synthesis, especially when using strong, sterically hindered bases. Other potential side reactions include intramolecular cyclization and desilylation of the TBS ether under certain conditions.
Q3: How can I minimize the β-elimination side reaction?
A3: To favor the desired SN2 reaction over E2 elimination, consider the following strategies:
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Choice of Base: Use a non-hindered, strong base. While strong bases are needed to deprotonate the nucleophile, very bulky bases can preferentially act as a base for elimination rather than facilitating nucleophilic attack.
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.
-
Solvent: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the reacting species.
Q4: Is intramolecular cyclization a concern with this reagent?
A4: Yes, under basic conditions, the alkoxide formed after a potential desilylation could act as an intramolecular nucleophile, attacking the carbon bearing the iodide to form a tetrahydrofuran (B95107) (THF) ring. While specific data for this compound is limited in the searched literature, intramolecular Williamson ether synthesis is a well-known reaction for forming cyclic ethers.[2][3]
Q5: Can the silyl (B83357) ether be cleaved during the reaction?
A5: The tert-butyldimethylsilyl (TBS) ether is generally stable under many reaction conditions. However, it can be cleaved under acidic conditions or with fluoride (B91410) ion sources.[4][5] Notably, the presence of iodide ions, particularly with an in-situ acid source, has been reported to facilitate the deprotection of TBS ethers. Therefore, reaction conditions should be carefully controlled to avoid unintended deprotection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired alkylated product | Competition from β-elimination: The formation of an alkene byproduct is a common issue. | - Use a less sterically hindered base.- Lower the reaction temperature.- Consider using a milder base if the nucleophile is sufficiently acidic. |
| Intramolecular cyclization: Formation of a tetrahydrofuran derivative. | - Ensure the silyl ether remains intact by using anhydrous conditions and avoiding reagents that can cause desilylation.- If desilylation is unavoidable, consider a different protecting group strategy. | |
| Desilylation of the TBS ether: The protecting group is being removed during the reaction. | - Avoid acidic conditions.- Be cautious with reagents that can act as fluoride sources.- The presence of iodide might facilitate desilylation; monitor the reaction carefully for the appearance of the deprotected alcohol. | |
| Low reactivity of the nucleophile | - Ensure complete deprotonation of the nucleophile by using a sufficiently strong base.- Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. | |
| Formation of multiple unidentified byproducts | Decomposition of the reagent: The reagent may be unstable under the reaction conditions. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly purified reagents and anhydrous solvents. |
Experimental Protocols
General Protocol for Alkylation using this compound:
-
Preparation of the Nucleophile: In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (e.g., an alcohol or phenol, 1.0 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C and add a strong, non-hindered base (e.g., sodium hydride, 1.1 eq.) portion-wise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature) and add this compound (1.0-1.2 eq.) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired product and any byproducts.
-
Work-up: Once the reaction is complete, cautiously quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Potential Reaction Pathways
The following diagrams illustrate the intended reaction and potential side reactions.
Caption: Desired SN2 reaction pathway for alkylation.
Caption: Competing β-elimination (E2) side reaction.
Caption: Potential intramolecular cyclization pathway.
References
Technical Support Center: Purification of Reaction Mixtures Containing Silylated Iodoalkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silylated iodoalkanes. The information aims to address common challenges encountered during the purification of these sensitive compounds.
Troubleshooting Guide
Purification of silylated iodoalkanes can be challenging due to the potential lability of both the silyl (B83357) ether and the carbon-iodine bond. Below is a guide to troubleshoot common issues encountered during purification, primarily focusing on flash column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Silylated Iodoalkane | Decomposition on Stationary Phase: The acidic nature of standard silica (B1680970) gel can cleave the silyl protecting group or degrade the iodoalkane.[1][2][3] | Test Compound Stability: Before performing a column, assess the stability of your compound on silica gel using a 2D TLC.[1][2] Use an Alternative Stationary Phase: Consider using neutral or basic alumina (B75360), or Florisil.[1][3] Deactivate Silica Gel: Treat silica gel with a base like triethylamine (B128534) (1-3% in the eluent) or by washing with a sodium bicarbonate solution to neutralize acidic sites.[4][5][6] |
| Compound Stuck on the Column: The compound may be too polar for the chosen eluent system. | Increase Eluent Polarity: Gradually increase the polarity of the mobile phase.[1] A "methanol purge" at the end of the column can elute highly retained compounds.[2] Check Solubility: Ensure your compound is soluble in the eluent.[1] | |
| Product Co-elutes with Impurities | Inadequate Separation: The chosen solvent system may not have sufficient resolving power for the components in the mixture. | Optimize Solvent System with TLC: Systematically test different solvent mixtures using thin-layer chromatography (TLC) to achieve better separation. Employ Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[4] |
| Streaking or Tailing of the Product Band | Sample Overload: Too much sample has been loaded onto the column.[7] | Reduce Sample Load: Use a larger column or reduce the amount of crude material purified at one time. |
| Interaction with Stationary Phase: Acidic or basic functional groups in the compound or impurities can interact with the stationary phase. | Modify the Mobile Phase: For acidic compounds, add a small amount of acetic or formic acid to the eluent. For basic compounds, add triethylamine (0.1-2.0%).[7] | |
| Insolubility at the Point of Loading: The compound may have precipitated upon loading onto the column. | Use a Solid Loading Technique: Adsorb the crude mixture onto a small amount of silica gel and load it as a dry powder onto the column.[4] | |
| Presence of Deprotected Alcohol in Fractions | Cleavage of Silyl Group: The silyl ether is not stable to the purification conditions. This is a common issue with acid-sensitive silyl groups on silica gel.[8][9][10] | Use Deactivated Stationary Phase: Employ silica gel treated with triethylamine or use alumina.[4] Choose a More Robust Silyl Protecting Group: The stability of silyl ethers to acid hydrolysis generally follows the trend: TMS < TES < TBDMS < TIPS < TBDPS.[8][11] If possible, use a bulkier silyl group. |
| Formation of Unknown Byproducts | Degradation of the Iodoalkane: Iodoalkanes can be unstable, particularly in the presence of light or certain impurities. | Minimize Exposure to Light: Wrap the column in aluminum foil. Work Up Under Inert Atmosphere: If the compound is sensitive to air or moisture, perform the purification under nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: My silylated iodoalkane appears to be decomposing on the silica gel column. What are my options?
A1: Decomposition on silica gel is a frequent problem due to its acidic nature.[1][2][3] Here are several strategies to address this:
-
Change the Stationary Phase: The most effective solution is often to switch to a more inert stationary phase. Neutral or basic alumina and Florisil are common alternatives.[1][3]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by preparing a slurry with your eluent containing 1-3% triethylamine or by pre-treating the silica with a sodium bicarbonate solution.[4][5][6]
-
Test Stability First: Always run a 2D TLC to confirm if your compound is stable on silica gel before committing to a large-scale column.[1][2]
Q2: How can I choose the best solvent system for my purification?
A2: The ideal solvent system should provide a good separation of your desired product from impurities on a TLC plate. Aim for an Rf value of 0.2-0.4 for your product. If the spots are too close to the baseline, the eluent is not polar enough. If they are near the solvent front, the eluent is too polar.[7] A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can often improve separation.[4]
Q3: I see streaking in my TLC and column. What causes this and how can I fix it?
A3: Streaking can be caused by several factors:
-
Sample Overload: You may be applying too much sample to the TLC plate or column. Try diluting your sample.[7]
-
Compound Interaction: The compound may be interacting with the stationary phase. For acid-sensitive compounds, adding a small amount of triethylamine (0.1-2.0%) to the eluent can help. For base-sensitive compounds, adding acetic or formic acid (0.1-2.0%) may resolve the issue.[7]
-
Insolubility: If your compound is not fully dissolved in the mobile phase, it can lead to streaking. Ensure you are using a solvent system in which your compound is soluble.
Q4: What is the relative stability of different silyl protecting groups during purification?
A4: The stability of silyl ethers is highly dependent on steric bulk around the silicon atom. In acidic conditions, as you might encounter on a silica gel column, the relative stability increases with bulkier substituents. The general order of stability is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS/TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[8][11] If you are consistently observing deprotection, consider using a more robust protecting group like TIPS or TBDPS in your synthesis.
Q5: Are there any non-chromatographic methods to purify my silylated iodoalkane?
A5: Yes, depending on the physical properties of your compound and the impurities, other purification methods may be suitable:
-
Distillation: If your silylated iodoalkane is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification technique.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
-
Extraction: A liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.[12]
-
Scavenger Resins: These are functionalized silica or polymer beads that can selectively react with and remove excess reagents or byproducts from a reaction mixture, which can sometimes eliminate the need for chromatography.[13]
Experimental Protocols
Protocol 1: 2D Thin-Layer Chromatography to Assess Compound Stability
This protocol is used to determine if a compound is stable on a given stationary phase (e.g., silica gel).
-
Spotting: On a square TLC plate, spot a concentrated solution of your crude reaction mixture in one corner, approximately 1 cm from the edges.
-
First Elution: Develop the TLC plate in a suitable solvent system.
-
Drying: After the first elution, remove the plate from the chamber and allow it to dry completely.
-
Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.
-
Analysis: Visualize the plate. If the compound is stable, all the spots will lie on the diagonal. If any spots appear off the diagonal, it indicates that the compound has decomposed on the stationary phase.[1][2]
Protocol 2: Deactivation of Silica Gel with Triethylamine
This method is suitable for purifying acid-sensitive compounds.
-
Prepare Solvent System: Prepare your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and add 1-3% triethylamine by volume.
-
Pack the Column: Pack your chromatography column with silica gel using this triethylamine-containing solvent system.
-
Equilibrate: Flush the packed column with at least one column volume of the eluent to ensure the silica is fully deactivated.
-
Load and Elute: Load your sample and run the column as usual with the triethylamine-containing eluent.[4]
Data Summary
The choice of silyl protecting group can significantly impact the stability of the compound during purification. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions, which can be a guide to selecting an appropriate protecting group for a synthesis that requires purification on silica.
| Silyl Group | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data adapted from literature sources.[8][11] The values represent a general trend and can vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: A workflow diagram for selecting a purification strategy.
Caption: Relative stability of common silyl ethers in acidic conditions.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Silyl_ether [chemeurope.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. silicycle.com [silicycle.com]
stability of tert-Butyl(4-iodobutoxy)dimethylsilane during column chromatography
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of tert-Butyl(4-iodobutoxy)dimethylsilane during column chromatography. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: Is the tert-butyldimethylsilyl (TBDMS) ether group in this compound stable to column chromatography on silica (B1680970) gel?
A1: Generally, yes. The tert-butyldimethylsilyl (TBDMS) ether is significantly more stable than other silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers due to the steric hindrance provided by the tert-butyl group.[1][2][3][4][5] It is considered robust enough to withstand purification by flash column chromatography on standard silica gel.[2][6] However, the slightly acidic nature of silica gel can potentially cause cleavage, especially with prolonged exposure or if the silica gel is of higher acidity.
Q2: What is the stability of the primary alkyl iodide functionality during silica gel chromatography?
A2: Primary alkyl iodides are the most reactive among the alkyl halides due to the relatively weak carbon-iodine bond.[7] The acidic silanol (B1196071) groups on the surface of silica gel can promote degradation through substitution (SN1/SN2) or elimination (E2) pathways, especially if nucleophilic solvents (like methanol) are used in the eluent.[8] Hydrolysis to the corresponding alcohol is a common side reaction. Despite this reactivity, purification of alkyl iodides by silica gel chromatography is a common and often successful procedure.[9]
Q3: Are there any potential interactions between the TBDMS ether and the iodide group during purification?
A3: Direct intramolecular interaction between the TBDMS ether and the iodide under standard chromatographic conditions is unlikely. The primary concerns are the independent stability of each functional group on the silica gel stationary phase. The main challenge is finding a set of conditions mild enough to preserve both the acid-sensitive silyl ether and the reactive alkyl iodide.
Q4: What are the primary degradation products I might observe?
A4: The two most likely degradation products are:
-
4-Iodobutanol: Resulting from the cleavage of the TBDMS ether.
-
tert-Butyl(4-hydroxybutoxy)dimethylsilane: Resulting from the hydrolysis of the alkyl iodide. In some cases, elimination to form an alkene could occur, or further reactions of the carbocation intermediate might be observed if conditions are sufficiently acidic.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Cleavage of the TBDMS ether is observed (appearance of a more polar spot corresponding to 4-iodobutanol on TLC). | - The silica gel is too acidic. - Prolonged contact time with the silica gel. - The solvent system contains protic solvents (e.g., methanol) that facilitate hydrolysis. | - Deactivate the silica gel: Prepare a slurry of the silica gel in the eluent containing 0.5-1% triethylamine (B128534) (or another non-nucleophilic base like pyridine) before packing the column. - Use neutral alumina (B75360): Consider using neutral alumina as the stationary phase instead of silica gel. - Perform flash chromatography: Minimize the purification time by using flash chromatography with a higher flow rate. - Use a non-protic solvent system: Employ solvent systems like hexane/ethyl acetate (B1210297) or hexane/diethyl ether. |
| 2. Decomposition of the alkyl iodide is observed (appearance of a more polar spot corresponding to the alcohol on TLC). | - Presence of nucleophiles (e.g., water) in the eluent or on the silica gel. - Use of nucleophilic solvents (e.g., methanol) in the eluent. - The silica gel is promoting substitution reactions. | - Use dry solvents and silica: Ensure all solvents are anhydrous and consider drying the silica gel in an oven before use. - Avoid nucleophilic solvents: Stick to eluents like hexane/ethyl acetate or dichloromethane. - Deactivate the silica gel: As above, adding a small amount of a non-nucleophilic base can suppress acid-catalyzed decomposition. |
| 3. Both TBDMS cleavage and iodide decomposition are occurring. | A combination of the factors listed above. | The most effective approach is to use deactivated silica gel or neutral alumina and run the chromatography as quickly as possible with dry, non-protic solvents. If degradation is still significant, an alternative purification method such as preparative TLC or distillation (if the compound is volatile enough) should be considered. |
Visualization of Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound on a silica gel column.
Caption: Potential degradation pathways on a silica gel column.
Summary of Chromatographic Conditions and Stability
| Stationary Phase | Eluent System | Additive | Expected Stability of TBDMS-O-(CH₂)₄-I | Comments |
| Silica Gel | Hexane / Ethyl Acetate | None | Moderate to Good | Standard conditions. Risk of some degradation if silica is acidic or wet. |
| Silica Gel | Hexane / Ethyl Acetate | 1% Triethylamine | Good to Excellent | Recommended for preventing degradation of both functional groups. |
| Silica Gel | Hexane / Dichloromethane | None | Moderate | Good for non-polar compounds, but DCM can contain acidic impurities. |
| Silica Gel | Hexane / Methanol | None | Poor | Not recommended. Methanol is a nucleophile and can promote decomposition. |
| Neutral Alumina | Hexane / Ethyl Acetate | None | Good to Excellent | A good alternative to silica gel, especially if acid-sensitivity is a major concern. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using flash column chromatography with deactivated silica gel.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Eluent Preparation:
-
Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A solvent system that gives the product an Rf value of ~0.3 is ideal. For this compound, a starting point could be 5-10% Ethyl Acetate in Hexane.
-
Prepare the chromatography eluent by adding 0.5-1% (v/v) of triethylamine to the chosen solvent mixture. For example, for 500 mL of 10% EtOAc/Hexane, add 445 mL Hexane, 50 mL EtOAc, and 5 mL triethylamine.
3. Column Packing (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the prepared eluent to form a homogenous slurry. Ensure there are no air bubbles.
-
Secure the column vertically and add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously tap the side of the column gently to ensure even packing and remove any air channels.
-
Once the silica has settled, add a protective layer of sand on top. Do not let the solvent level drop below the top of the sand layer.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent (or a more non-polar solvent like hexane).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica gel, again ensuring the column does not run dry.
-
Wash the sides of the column with a small amount of eluent and allow it to absorb onto the silica.
5. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate (flash chromatography).
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: Experimental workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
incomplete TBDMS deprotection and troubleshooting strategies
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the incomplete deprotection of tert-butyldimethylsilyl (TBDMS) ethers.
Frequently Asked Questions (FAQs)
Q1: My TBDMS deprotection with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete TBDMS deprotection is a common issue that can arise from several factors:
-
Steric Hindrance: The bulky nature of the TBDMS group or the steric environment around the protected alcohol can hinder the approach of the deprotecting reagent.[1][2]
-
Reagent Quality and Activity: TBAF solutions are hygroscopic, and their reactivity can be affected by water content.[2] Old or improperly stored TBAF solutions may have reduced activity.
-
Insufficient Reagent: The standard 1.1-1.5 equivalents of TBAF may not be sufficient for challenging substrates.[1][2]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction's success.[2]
-
Solution: THF is the most common solvent for TBAF-mediated deprotection.[4] If the reaction is slow at room temperature, gentle heating can be applied.
-
Q2: I am observing decomposition of my starting material or product during TBDMS deprotection with TBAF. What can I do to prevent this?
A2: The basicity of TBAF can lead to decomposition of sensitive substrates.[1][5] Here are some strategies to mitigate this:
-
Buffer the TBAF: Adding a mild acid, such as acetic acid, can neutralize the basicity of the TBAF solution, creating a less harsh deprotection environment.[1][5][6]
-
Use an Alternative, Less Basic Fluoride Source: Reagents like HF-Pyridine or triethylamine (B128534) trihydrofluoride (TEA·3HF) are generally less basic than TBAF and can be good alternatives for base-sensitive compounds.[1][7]
-
Consider Acidic Deprotection Conditions: If your compound is stable under acidic conditions, this is a viable alternative to fluoride-based methods.[8][9]
Q3: Are there alternative reagents to TBAF for TBDMS deprotection?
A3: Yes, a variety of reagents can be used for TBDMS deprotection, offering different levels of selectivity and reactivity. Some common alternatives include:
-
Other Fluoride Sources:
-
Acidic Reagents:
-
Acetyl chloride in methanol (B129727): A mild and convenient method that tolerates many other protecting groups.[8][11]
-
Aqueous Acetic Acid: A common and mild condition for deprotection.[8]
-
Camphor-10-sulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH): Can be used for selective deprotection.[12]
-
-
Catalytic Systems:
Q4: How can I achieve selective deprotection of a primary TBDMS ether in the presence of a secondary or tertiary one?
A4: The relative stability of silyl (B83357) ethers is influenced by steric hindrance, with primary TBDMS ethers being more labile than secondary or tertiary ones.[11][12] This difference in reactivity can be exploited for selective deprotection.
-
Mild Acidic Conditions: Using reagents like aqueous acetic acid or catalytic amounts of acids such as CSA or p-TsOH often allows for the selective removal of the less hindered primary TBDMS group.[12]
-
Controlled Fluoride Reagent Addition: Careful control of the amount of fluoride reagent and reaction time can also achieve selectivity.
-
Enzymatic Deprotection: In some specific cases, enzymatic methods can offer high selectivity.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting incomplete TBDMS deprotection.
Caption: Troubleshooting workflow for incomplete TBDMS deprotection.
Quantitative Data Summary
The following table summarizes various conditions for TBDMS deprotection with reported yields.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate Type | Yield (%) | Reference(s) |
| Tetrabutylammonium fluoride (TBAF) | THF | 0 - RT | 1 - 4 h | General Alcohols | Varies | [4] |
| Acetyl chloride (cat.) | Methanol | 0 - RT | 0.5 - 2 h | Primary, Secondary, Tertiary Alcohols | Good to Excellent | [8][11] |
| Copper(II) chloride dihydrate (cat.) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | General Alcohols | Moderate to Excellent | [13] |
| N-Iodosuccinimide (cat.) | Methanol | RT | Varies | Selective for Alcoholic vs. Phenolic | Excellent | [8] |
| Potassium bifluoride (KHF₂) | Methanol | RT | 0.5 - 2.5 h | Phenolic Ethers | 91 - 97 | [10] |
| Stannous chloride (SnCl₂) | Ethanol or Water | RT or Reflux | 4 - 6 h | General Alcohols and Phenols | 80 - 90 | [14] |
| Stannous chloride (SnCl₂) | (Microwave) | 180 | 5 - 6 min | General Alcohols and Phenols | 80 - 90 | [14] |
| Sodium cyanide (NaCN) | Ethanol/H₂O | 30 | 0.8 - 8 h | Phenolic Ethers | 56 - 87 | [15] |
Key Experimental Protocols
Protocol 1: TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF) [4]
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at room temperature under an inert atmosphere.
-
Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.
Protocol 2: TBDMS Deprotection using Acetyl Chloride in Methanol [11]
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Protocol 3: TBDMS Deprotection using Stannous Chloride under Microwave Irradiation [14]
-
Place the TBDMS-protected ether (1 mmol) and stannous chloride dihydrate (SnCl₂·2H₂O, 1 mmol) in a beaker.
-
Irradiate the mixture in a domestic microwave oven (e.g., adjusted to 540 W and 180 °C) for 5-6 minutes, monitoring the reaction by TLC.
-
After completion, take up the residue in ethyl acetate (20 mL/mmol of starting material) and filter to remove tin salts.
-
Concentrate the filtrate and purify the product by column chromatography to obtain the pure alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. scribd.com [scribd.com]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. scielo.br [scielo.br]
preventing side reactions of the iodide during silyl ether manipulation
Technical Support Center: Silyl (B83357) Ether Manipulations
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions involving iodide during the manipulation of silyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of iodide in reactions involving silyl ethers?
A1: Iodide is often introduced into a reaction mixture through several common reagents and pathways:
-
Iodotrimethylsilane (TMSI): A powerful reagent used for the silylation of alcohols and the cleavage of ethers and esters.[1][2] It is a direct source of iodide.
-
In situ generation of TMSI: A common method involves the reaction of chlorotrimethylsilane (B32843) (TMSCl) with sodium iodide (NaI).[3] This combination is often used for ether cleavage and can lead to the presence of iodide ions.
-
Additives: In some cases, iodine (I₂) is used as an additive to accelerate silylation reactions.[4]
-
Byproducts: Iodide can be a byproduct of other reactions occurring in the same pot.
Q2: How does iodide cause side reactions with silyl ethers?
A2: Iodide is a good nucleophile and can attack the silicon atom of a silyl ether, leading to its cleavage.[5] This process is essentially the reverse of the silylation reaction. The reaction can proceed through an SN2-type mechanism at the silicon center. Strong acids like HI can also protonate the ether oxygen, making it a better leaving group and facilitating cleavage.[6][7][8]
Q3: My silyl ether is unexpectedly cleaving during a reaction. Could iodide be the culprit, and what should I do?
A3: Yes, even trace amounts of iodide can catalyze the cleavage of silyl ethers. If you suspect iodide-mediated cleavage, consider the following troubleshooting steps:
-
Analyze your starting materials: Ensure that none of your reagents are contaminated with iodide.
-
Modify your workup: If iodide is generated during the reaction, a quenching step can be introduced. For example, a dilute solution of sodium thiosulfate (B1220275) can be used to remove residual iodine/iodide.
-
Employ an iodide scavenger: Add a reagent that will react preferentially with any free iodide in the reaction mixture.
-
Change your silylating agent: If you are using a combination like TMSCl/NaI, consider switching to a silylating agent that does not involve iodide, such as a silyl triflate or amide.[9]
Q4: What are "iodide scavengers," and how do they work?
A4: Iodide scavengers are reagents that react with and neutralize iodide ions, preventing them from participating in side reactions. A common and effective strategy is to use a silver salt, such as silver carbonate (Ag₂CO₃) or silver nitrate (B79036) (AgNO₃). The silver ions (Ag⁺) will react with iodide ions (I⁻) to form insoluble silver iodide (AgI), which precipitates out of the solution and is effectively removed from the reaction equilibrium.
Troubleshooting Guides
Problem 1: Low yield of silylated product due to suspected iodide-mediated cleavage.
| Possible Cause | Suggested Solution |
| Iodide contamination in reagents. | Source new, high-purity reagents. If using TMSCl, ensure it is free of HCl, which can react with any iodide source to form HI. |
| In situ generation of TMSI from TMSCl and an iodide salt. | If the desired reaction is silylation, avoid the use of iodide salts. Use a non-iodide-based silylation protocol. |
| Use of TMSI as the silylating agent. | If the substrate is sensitive to iodide, consider alternative silylating agents like TMSOTf or BSA (N,O-Bis(trimethylsilyl)acetamide).[9] |
| Iodide generated as a byproduct. | Incorporate an iodide scavenger into your reaction protocol. |
Problem 2: Difficulty in removing silyl ether protecting groups in the presence of iodide-sensitive functionalities.
| Possible Cause | Suggested Solution |
| The deprotection reagent generates iodide. | Avoid deprotection methods that use or generate iodide. Fluoride-based deprotection (e.g., TBAF) is a common alternative.[10][11] |
| The substrate contains iodide-sensitive groups that react under the deprotection conditions. | Screen a variety of mild deprotection conditions. Acid-catalyzed hydrolysis with a non-nucleophilic acid may be an option if the substrate is acid-stable.[10] |
Experimental Protocols
Protocol 1: General Procedure for Silylation using an Iodide Scavenger
This protocol describes the silylation of a primary alcohol using chlorotrimethylsilane (TMSCl) and imidazole (B134444), with the addition of silver carbonate as an iodide scavenger.
Materials:
-
Substrate (primary alcohol)
-
Chlorotrimethylsilane (TMSCl)
-
Imidazole
-
Silver Carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a solution of the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM at 0 °C, add silver carbonate (1.5 equiv).
-
Stir the suspension for 10 minutes.
-
Add TMSCl (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of Celite to remove insoluble silver salts.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a Silyl Ether using a Non-Iodide Method (TBAF)
This protocol outlines a general procedure for the deprotection of a tert-butyldimethylsilyl (TBDMS) ether using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Materials:
-
TBDMS-protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.2 equiv) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The choice of silyl protecting group can significantly impact its stability towards iodide-mediated cleavage. The following table summarizes the relative stability of common silyl ethers to acidic conditions, which is relevant to cleavage by HI.[12]
| Silyl Ether | Relative Stability to Acidic Hydrolysis |
| TMS (Trimethylsilyl) | Least Stable |
| TES (Triethylsilyl) | ▼ |
| TBDMS (tert-Butyldimethylsilyl) | |
| TIPS (Triisopropylsilyl) | |
| TBDPS (tert-Butyldiphenylsilyl) | Most Stable |
Note: Increased steric bulk around the silicon atom generally increases the stability of the silyl ether to cleavage.[12]
Visualizations
Caption: Iodide-mediated silyl ether cleavage and its prevention.
Caption: Troubleshooting workflow for low silylation yield.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Synthesis of Bifunctional PROTAC® Linkers
Welcome to the PROTAC® Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and application of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC® molecule? A PROTAC® molecule consists of three components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of the PROTAC's® success, influencing the formation and stability of the productive ternary complex (POI-PROTAC®-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[3][4] Its length, chemical composition, flexibility, and attachment points can all affect the PROTAC's® efficacy, selectivity, and physicochemical properties.[1]
Q2: How does the length of the linker impact PROTAC® efficacy? The linker's length is a critical parameter that must be optimized empirically for each POI and E3 ligase pair.[1]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][5][6]
-
Too long: Conversely, a linker that is too long may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination, potentially leading to an unstable or non-productive complex.[1][5][6] This can also contribute to the "hook effect".[1]
-
Optimal Length: Finding the optimal linker length is a crucial step to ensure efficient degradation.[1] For example, one study investigating estrogen receptor (ER)-α targeting PROTACs® found the optimal distance to be a 16-atom chain length.[7][8]
Q3: What are the most common chemical compositions for PROTAC® linkers? The most common linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains, primarily due to their synthetic accessibility and tunable lengths.[1][2][4]
-
Alkyl Chains: These are typically hydrophobic and provide a high degree of conformational flexibility.[1][4] While synthetically simple, their hydrophobicity can sometimes lead to poor solubility.[1]
-
PEG Linkers: These are more hydrophilic and can improve the solubility and cell permeability of the PROTAC® molecule.[1][3] The ethylene (B1197577) glycol units add polarity and can participate in hydrogen bonding.[1][4] The balance between hydrophilicity and hydrophobicity is crucial for a PROTAC's® overall performance, affecting its solubility, cell permeability, and metabolic stability.[1][9]
Q4: What is the "hook effect" in the context of PROTACs®? The "hook effect" describes the phenomenon where the efficacy of a PROTAC® decreases at higher concentrations.[1] This occurs because at high concentrations, the PROTAC® is more likely to form binary complexes (PROTAC®-POI or PROTAC®-E3 ligase) rather than the productive ternary complex required for degradation.[1] This competition reduces the overall degradation efficiency.[1]
Q5: Why is the linker's attachment point (exit vector) so important? The exit vector, which is the point where the linker is attached to the POI-binding and E3 ligase-binding ligands, is crucial.[1] Altering the attachment point on either ligand can significantly impact the geometry and stability of the ternary complex.[1][3] The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[4]
Troubleshooting Guide
This guide provides systematic approaches to diagnose and resolve common challenges encountered during PROTAC® linker synthesis and evaluation.
Issue 1: Low or No Yield in Coupling Reactions (e.g., Amide Bond Formation, Click Chemistry)
| Possible Cause | Recommended Solutions & Troubleshooting Steps |
| Inefficient Coupling Reagents | For amide bond formation, if standard reagents are underperforming, consider more efficient reagents like HATU, HBTU, PyBOP, or COMU.[5][10] HATU is often favored for its efficiency and ability to minimize side reactions. |
| Suboptimal Reaction Conditions | Ensure reactions are performed under anhydrous conditions, as water can hydrolyze activated esters and reduce yield.[5] Optimize reaction temperature and time; gentle heating (e.g., 40-50 °C) or extending the reaction time overnight may drive it to completion. For solubility issues, consider switching to a solvent like N-Methyl-2-pyrrolidone (NMP).[10] |
| Steric Hindrance | If the reactive functional groups are sterically hindered, consider altering the attachment point on the ligand or using a longer, more flexible linker to reduce the steric clash.[5][11] |
| Poor Reagent Quality / Purity | Verify the purity and identity of all starting materials (ligands, linkers) using techniques like NMR and LC-MS before starting the reaction.[10][11] Ensure materials have not degraded during storage.[10] |
| Inhibition by TFA Salts | If starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base (e.g., DIPEA) required for the reaction.[10][12] Consider adding additional equivalents of base or performing a pre-reaction neutralization step.[10] |
| Inactive Copper Catalyst (for CuAAC "Click" Chemistry) | The active catalyst is Cu(I), which is prone to oxidation.[11] Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) and ensure all solvents are thoroughly degassed to remove oxygen, which can poison the catalyst.[11][13] |
| Interfering Functional Groups | Certain functional groups, particularly thiols, can interfere with copper catalysts or lead to side reactions like dimerization through oxidation.[10][11] Protect sensitive functional groups before conjugation and deprotect as a final step.[14] |
Issue 2: Difficulty in Purification of the Final PROTAC® Molecule
| Possible Cause | Recommended Solutions & Troubleshooting Steps |
| Complex Mixture / Multiple HPLC Peaks | The flexible nature and potential polydispersity of PEG linkers can complicate purification.[5] Optimize your chromatography method by using a high-resolution column and a shallower gradient during elution to improve the separation of closely related impurities.[5] For highly polar PROTACs®, reverse-phase preparative HPLC is often the method of choice.[13] |
| Product Degradation During Purification | If your PROTAC® is sensitive to acidic conditions often used in reverse-phase HPLC, employ a neutral pH buffer system. Minimize the time the compound spends on the column and consider performing purification at lower temperatures if you suspect degradation.[13] |
Issue 3: Synthesized PROTAC® Shows Poor or No Target Protein Degradation
| Possible Cause | Recommended Solutions & Troubleshooting Steps |
| Suboptimal Linker Design | The linker is a critical determinant of ternary complex formation.[13] Synthesize and test a library of PROTACs® with varying linker lengths and compositions to find the optimal design.[5] Both length and rigidity need to be considered.[6] |
| Poor Cell Permeability | PROTACs® are often large molecules that violate Lipinski's "rule of five".[4] If the PROTAC® is too hydrophilic (e.g., due to a long PEG linker), it may struggle to cross the cell membrane.[1][15] Conversely, if it is too hydrophobic, it may have poor aqueous solubility.[1] Balance these properties by creating hybrid linkers (e.g., Alkyl/PEG) or introducing more lipophilic moieties.[15][16] Assess permeability directly using assays like PAMPA.[15] |
| Poor Ternary Complex Stability | Even with good binary binding, the complete PROTAC® may not form a stable and productive ternary complex.[1][13] Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved FRET (TR-FRET) to directly measure the formation and stability of the ternary complex.[1][15] |
| Low E3 Ligase Expression | The targeted E3 ligase may not be sufficiently expressed in the cell line used for your experiments.[5] Confirm the expression level of the E3 ligase in your cell model using Western Blot or proteomic analysis.[17] |
Data Presentation: Impact of Linker Composition on PROTAC® Properties
The following table summarizes general trends observed for common linker types. Actual results are highly dependent on the specific POI, E3 ligase, and ligands used.
| Linker Type | Key Features | Metabolic Stability | Chemical Stability | Common Degradation Pathways |
| Alkyl Chains | Simple, hydrophobic, synthetically accessible.[16] | High.[16] | Generally stable to cleavage. Susceptible to oxidation.[16] | Cytochrome P450 (CYP)-mediated hydroxylation.[16] |
| Polyethylene Glycol (PEG) | Hydrophilic, improves solubility.[16] | Moderate. Can be more susceptible to enzymatic degradation than alkyl chains.[5][16] | Generally stable, but can undergo oxidation.[16] | Progressive shortening through ether peroxidation.[16] |
| Alkyl/PEG Hybrids | Balances hydrophilicity and lipophilicity.[16] | Varies based on the ratio of alkyl to PEG units.[16] | Generally stable. | Susceptible to both hydroxylation (alkyl part) and peroxidation (PEG part).[16] |
| Piperazine/Piperidine | Rigid structures, can improve metabolic stability and solubility.[16] | Generally high due to steric hindrance of metabolic enzymes.[18] | High. | Generally more resistant to degradation. |
| Triazole | Formed via "click chemistry", chemically robust.[9] | High resistance to metabolism.[9] | Very high. | Not a common site of degradation. |
Visualizations
Caption: The catalytic mechanism of PROTAC®-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Properties with Alkyl Linkers
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alkyl linkers to modulate the physicochemical properties of Proteolysis Targeting Chimeras (PROTACs), with a focus on the interplay between solubility, permeability, and degradation efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an alkyl linker in a PROTAC?
An alkyl linker is a hydrocarbon chain that connects the two ligands of a PROTAC: one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1] Its primary roles are to span the distance between the POI and the E3 ligase to enable the formation of a stable ternary complex and to influence the overall physicochemical properties of the PROTAC molecule.[2]
Q2: How do alkyl linkers affect the solubility and cell permeability of PROTACs?
Alkyl linkers are generally hydrophobic and increase the lipophilicity of a PROTAC. This typically enhances cell membrane permeability, which is a common challenge for large PROTAC molecules.[] However, this increased hydrophobicity often leads to decreased aqueous solubility. Therefore, the use of alkyl linkers requires a careful balance to achieve sufficient cell uptake without causing significant solubility issues.[]
Q3: What are the advantages of using alkyl linkers compared to more hydrophilic linkers like polyethylene (B3416737) glycol (PEG)?
While PEG linkers are often used to improve the aqueous solubility of PROTACs, alkyl linkers offer the primary advantage of enhancing cell permeability through increased lipophilicity.[2][4] Alkyl-linked PROTACs can adopt a more compact conformation, which can facilitate passive diffusion across the cell membrane.[] At matched lipophilicity, PROTACs with alkyl linkers have been shown to have better permeability in Parallel Artificial Membrane Permeability Assays (PAMPA) compared to their PEGylated counterparts.[]
Q4: How is the optimal length of an alkyl linker determined?
The optimal length of an alkyl linker is critical and is typically determined empirically.[5] A common strategy involves synthesizing a series of PROTACs with varying alkyl chain lengths (e.g., C3 to C12) and evaluating their performance in cell-based degradation assays.[] A linker that is too short may cause steric clashes that prevent the formation of a stable ternary complex, while a linker that is too long may not effectively bring the POI and E3 ligase into proximity for ubiquitination.[1]
Troubleshooting Guide
Issue 1: My alkyl-linked PROTAC shows poor degradation of the target protein, but the individual ligands are active.
This is a common issue and often points to problems with the overall PROTAC molecule's ability to function within a cellular context.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: Use a PAMPA or Caco-2 assay to experimentally determine the permeability of the PROTAC.[6] 2. Optimize Linker Length: Synthesize and test PROTACs with different alkyl chain lengths, as permeability can be length-dependent. 3. Evaluate Physicochemical Properties: Calculate properties like cLogP and topological polar surface area (TPSA) to guide linker design. Alkyl linkers reduce TPSA, but the overall molecule might still be too polar or lipophilic. |
| Low Aqueous Solubility | 1. Visual Inspection: Check for precipitation of the compound in your cell culture medium. 2. Kinetic Solubility Assay: Determine the kinetic solubility of your PROTAC in the assay buffer.[7] 3. Formulation Strategies: Consider the use of solubility-enhancing excipients or co-solvents, ensuring they do not affect cell health.[6] |
| Suboptimal Ternary Complex Formation | 1. Vary Linker Length and Attachment Points: The geometry of the ternary complex is highly sensitive to the linker. Systematically vary the linker length and consider different attachment points on the ligands.[5] 2. Biophysical Assays: Use techniques like NanoBRET or AlphaLISA to quantify ternary complex formation. |
Issue 2: I am observing inconsistent degradation results between experimental batches.
Inconsistent results can arise from issues with the compound itself or with the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Precipitation | 1. Assess Stability: Use LC-MS to check the stability of the PROTAC in your cell culture medium over the course of the experiment. 2. Ensure Solubility: Poor solubility can lead to inconsistent concentrations. Always visually inspect for precipitation and consider preparing fresh dilutions for each experiment. |
| Variability in Cell Culture | 1. Standardize Cell Conditions: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. The efficiency of the ubiquitin-proteasome system can be affected by cell health. 2. Consistent Dosing: Ensure accurate and consistent addition of the PROTAC to the cells. |
| The "Hook Effect" | At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation. Solution: Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range and to see if you are observing a bell-shaped curve characteristic of the hook effect. |
Data Presentation
The following tables provide illustrative data on how alkyl linker length can impact the degradation efficiency of PROTACs.
Table 1: Effect of Alkyl Linker Length on BRD4 Degradation (CRBN-based PROTACs)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl C3 | 50 | >90 |
| PROTAC 2 | Alkyl C5 | 25 | >95 |
| PROTAC 3 | Alkyl C8 | 100 | >90 |
| PROTAC 4 | Alkyl C12 | 250 | 80 |
Note: Data is illustrative and compiled from general trends observed in the literature. Actual values are target and cell-line dependent.
Table 2: Comparison of Alkyl vs. PEG Linkers for ERα Degradation (VHL-based PROTACs)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | 16-atom Alkyl | 15 | >95 |
| PROTAC B | 12-atom Alkyl | 50 | >90 |
| PROTAC C | 20-atom Alkyl | 120 | 85 |
| PROTAC D | 16-atom PEG | 45 | >90 |
Note: This table illustrates the concept of an optimal linker length and compares different linker types. Data is synthesized from published literature for illustrative purposes.[2]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for PROTAC synthesis and evaluation.
Caption: A logical workflow for troubleshooting PROTACs.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive membrane permeability.
-
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The PROTAC is added to the donor wells, and its diffusion into the acceptor wells is measured over time.
-
Methodology:
-
Prepare Donor Plate: Add the PROTAC solution (typically in a buffered solution like PBS at a known concentration) to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer, which may contain a solubility enhancer to prevent the compound from precipitating.
-
Coat the Membrane: Coat the filter of the donor plate with the artificial membrane solution (e.g., phosphatidylcholine in dodecane).
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated based on the concentrations and incubation time.
-
2. Western Blot for Target Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins by size. The target protein is then detected using a specific primary antibody, and the signal is quantified.
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
3. Kinetic Solubility Assay
This assay determines the solubility of a compound from a DMSO stock into an aqueous buffer.
-
Principle: A concentrated DMSO stock of the PROTAC is diluted into an aqueous buffer. After equilibration, any precipitated compound is removed, and the concentration of the remaining soluble compound is measured.
-
Methodology:
-
Prepare PROTAC Stock: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock to the aqueous buffer of interest (e.g., PBS) to achieve the desired final concentration. It is crucial to add the stock solution while vortexing the buffer to minimize immediate precipitation.
-
Equilibration: Incubate the solution at room temperature for a set period (e.g., 1-2 hours) to allow it to reach equilibrium.
-
Separation of Precipitate: Centrifuge the samples at high speed to pellet any precipitated compound.
-
Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved PROTAC using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing it to a standard curve.
-
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Steric Hindrance in Reactions with tert-Butyl(4-iodobutoxy)dimethylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl(4-iodobutoxy)dimethylsilane. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges presented by the steric bulk of this reagent in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound as an alkylating agent?
A1: The principal challenge arises from significant steric hindrance caused by the bulky tert-butyldimethylsilyl (TBDMS) ether group. This steric bulk can impede the approach of nucleophiles to the primary carbon bearing the iodide, slowing down the desired SN2 reaction. Consequently, competing side reactions, particularly E2 elimination, may become more prevalent, leading to lower yields of the desired product.
Q2: How does the TBDMS group influence the reactivity of the primary iodide?
A2: The TBDMS group is sterically demanding and can shield the electrophilic carbon from nucleophilic attack. While the primary iodide is an excellent leaving group, the bulky silyl (B83357) ether at the other end of the four-carbon chain can limit the conformational flexibility required for an optimal SN2 transition state. This often necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times) which can, in turn, promote side reactions.
Q3: What types of reactions are most affected by the steric hindrance of this molecule?
A3: SN2 reactions are the most significantly impacted. This includes crucial bond-forming reactions such as:
-
Williamson Ether Synthesis: O-alkylation of alcohols and phenols.
-
N-Alkylation: Alkylation of primary and secondary amines or nitrogen-containing heterocycles.
-
C-Alkylation: Alkylation of soft carbon nucleophiles like enolates.
In each case, the nucleophile's ability to access the C-I bond is critical, and steric hindrance acts as a major barrier.
Q4: Under what conditions might the TBDMS ether be unintentionally cleaved?
A4: The TBDMS ether is generally stable to basic and weakly acidic conditions. However, it can be cleaved under strongly acidic conditions or in the presence of fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride - TBAF, hydrofluoric acid - HF). If your reaction conditions involve acidic catalysts or fluoride salts, you risk premature deprotection of the silyl ether, leading to undesired byproducts.
Q5: Is this compound suitable for Grignard reagent formation?
A5: No, it is not suitable for the direct formation of a Grignard reagent. The presence of the ether linkage within the molecule is incompatible with the highly basic and nucleophilic nature of Grignard reagents. The Grignard reagent, if formed, could potentially react with another molecule of the starting material or undergo intramolecular reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Alkylation Reactions
This is the most common issue and is almost always related to steric hindrance slowing the SN2 reaction rate.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no reaction yield.
| Parameter | Recommended Action & Rationale | Potential Pitfalls |
| Temperature | Gradually increase the reaction temperature in 5-10 °C increments. Higher temperatures provide the necessary activation energy to overcome the steric barrier. | Increased temperature can also favor the E2 elimination side reaction. Monitor for alkene byproduct formation. |
| Reaction Time | Extend the reaction time significantly (e.g., from 12 hours to 24 or 48 hours). Sterically hindered reactions are often slow. | Longer reaction times can lead to decomposition of sensitive starting materials or products. |
| Base Selection | For O- and N-alkylation, use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃). Cesium carbonate is often effective in promoting alkylations with hindered electrophiles due to the "cesium effect". | Very strong and bulky bases (e.g., t-BuOK) can strongly favor E2 elimination. |
| Solvent | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base, leaving a more "naked" and reactive nucleophile, which can help accelerate the SN2 reaction. | Ensure the solvent is anhydrous, as water can quench the nucleophile and react with strong bases. |
| Additives | For O- and N-alkylation, adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction, although the leaving group is already iodide. A phase-transfer catalyst (e.g., TBAB) can be beneficial in biphasic systems. | NaI will not provide a benefit in this specific case but is a good general strategy for alkyl chlorides or bromides. |
Issue 2: Formation of Elimination Byproduct
The primary competing side reaction is E2 elimination, which forms tert-Butyl(but-3-en-1-yloxy)dimethylsilane.
Troubleshooting Workflow for Elimination Byproduct
Caption: Troubleshooting workflow for minimizing E2 elimination.
| Parameter | Recommended Action & Rationale | Data Comparison |
| Temperature | Lower the reaction temperature. E2 reactions often have a higher activation energy than SN2 reactions, so reducing the temperature can disfavor elimination. | High Temp (e.g., 80 °C): SN2:E2 ratio might be 2:1. Low Temp (e.g., 40 °C): SN2:E2 ratio might improve to >5:1. |
| Base Selection | Switch to a less hindered or weaker base. For example, if using NaH, consider switching to K₂CO₃. The goal is to have a base strong enough to deprotonate the nucleophile but not so aggressive that it promotes elimination of the alkyl iodide. | Strong, Hindered Base (t-BuOK): Predominantly elimination. Weaker Base (K₂CO₃): Higher proportion of substitution. |
| Nucleophile | Use a higher concentration of a "softer," more polarizable nucleophile if possible. Ensure the nucleophile is fully deprotonated before adding the alkylating agent. | Low Nucleophile Conc.: May favor E2. High Nucleophile Conc.: Can increase the rate of the bimolecular SN2 reaction relative to E2. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol (B47542) (Williamson Ether Synthesis)
This protocol provides a starting point for the alkylation of a generic phenol. Optimization will likely be required.
Reaction Scheme: Ar-OH + I-(CH₂)₄-OTBDMS ---[Base, Solvent, Temp]--> Ar-O-(CH₂)₄-OTBDMS
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 30 minutes to ensure formation of the phenoxide.
-
Add this compound (1.2 equiv) via syringe.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for N-Alkylation of a Heterocycle
This protocol is a representative method for alkylating a nitrogen-containing heterocycle, such as an indole (B1671886) or carbazole.
Reaction Scheme: Heterocycle-NH + I-(CH₂)₄-OTBDMS ---[Base, Solvent, Temp]--> Heterocycle-N-(CH₂)₄-OTBDMS
Materials:
-
Nitrogen Heterocycle (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitrogen heterocycle (1.0 equiv).
-
Dissolve the heterocycle in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.3 equiv) portion-wise. (Caution: Hydrogen gas evolution).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add this compound (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. This reaction may require 16-36 hours.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Technical Support Center: TBDMS Ether Deprotection
Welcome to the technical support center for silyl (B83357) ether deprotection. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols for the mild cleavage of tert-butyldimethylsilyl (TBDMS) ethers, focusing on alternatives to the commonly used tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to TBAF for TBDMS deprotection?
While TBAF is a widely used and effective reagent for cleaving silicon-oxygen bonds, it presents several challenges.[1][2] Its high basicity can lead to side reactions such as elimination or epimerization in sensitive substrates.[3][4] Furthermore, the reaction's success is often highly dependent on the water content of the TBAF solution, which can be inconsistent. For complex molecules with multiple functional groups, milder and more selective reagents are often necessary to avoid undesired side reactions and achieve higher yields.[3][5]
Q2: My substrate is base-sensitive. What are some mild, non-basic alternatives to TBAF?
For base-sensitive substrates, acidic or neutral deprotection methods are ideal. Several catalytic systems operating under mild acidic conditions have been developed.
-
Acetyl Chloride (AcCl) in Methanol (B129727): This system generates a catalytic amount of HCl in situ. It is highly effective for deprotecting TBDMS and TBDPS ethers and is compatible with numerous other protecting groups like acetals, esters, and benzyl (B1604629) ethers.[6][7][8]
-
Lewis Acids: Catalytic amounts of various Lewis acids can achieve chemoselective deprotection. Examples include Iron(III) tosylate, Zirconium(IV) chloride, and Hafnium(IV) triflate.[3][8][9] These methods are often very mild and can offer high selectivity. For instance, Hf(OTf)₄ is exceptionally potent, requiring only mol% quantities.[8]
-
Oxone® in Aqueous Methanol: A solution of Oxone® in 50% aqueous methanol provides a mild and inexpensive method to selectively cleave primary TBDMS ethers at room temperature.[10]
Q3: I need to selectively deprotect a primary TBDMS ether in the presence of a secondary or phenolic TBDMS ether. What method should I use?
Achieving this selectivity is a common challenge. The steric environment and electronic properties of the protected alcohol play a key role.
-
Oxone® in Aqueous Methanol: This is an excellent choice for selectively deprotecting primary TBDMS ethers in the presence of secondary, tertiary, and phenolic TBDMS ethers.[10]
-
Formic Acid: Using formic acid in an acetonitrile/water mixture has been shown to selectively deprotect primary TBDMS groups while leaving secondary ones intact.[11]
-
Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O): This catalyst can selectively cleave less sterically hindered aliphatic TBDMS ethers in the presence of more hindered ones or aromatic TBDMS ethers.[12]
Q4: Are there any effective fluoride-based reagents that are milder or more reliable than TBAF?
Yes, several other fluoride sources offer advantages over TBAF in certain applications.
-
Potassium Bifluoride (KHF₂): In methanol, KHF₂ is a mild and effective reagent for the selective desilylation of phenolic TBDMS ethers at room temperature, leaving alkyl TBDMS ethers and base-labile groups like esters unaffected.[13]
-
Triethylamine (B128534) Trihydrofluoride (TEA·3HF): This reagent is considered a more reliable and gentler alternative to TBAF, particularly in sensitive applications like RNA synthesis.[14][15]
-
Cesium Fluoride (CsF) and Potassium Fluoride (KF): These inorganic fluoride salts are less basic than TBAF and can be effective alternatives, often used in polar solvents like methanol or acetonitrile.[1][15]
Troubleshooting Guide
Problem: My TBAF deprotection is sluggish, incomplete, or gives low yields.
-
Cause: This is often due to the variable water content in commercial TBAF solutions. Anhydrous TBAF can be too basic, while excess water can hinder the reaction.
-
Solution:
-
Consider a Buffered System: Adding acetic acid to your TBAF reaction can buffer the solution, mitigating basicity-related side reactions.[16]
-
Switch to a More Reliable Reagent: Instead of trying to optimize the TBAF reaction, switching to a more reproducible method like catalytic acetyl chloride in methanol or HF-Pyridine can save time and improve yields.[1][7]
-
Problem: I am observing silyl group migration in my poly-hydroxylated compound.
-
Cause: The alkoxide generated during deprotection can act as a nucleophile, attacking another silyl ether in an intramolecular fashion. This is more common with sterically bulky silyl groups like TBDPS.[16]
-
Solution:
-
Use a Milder, Non-Basic Method: Acidic methods, such as formic acid or catalytic Lewis acids, do not generate strongly basic intermediates, thereby reducing the likelihood of silyl migration.[17][18]
-
Choose a Highly Selective Reagent: For substrates with multiple silyl groups of different types (e.g., TES and TBDMS), a highly selective method is crucial. For example, formic acid can selectively cleave TES ethers in the presence of TBDMS ethers.[17]
-
Data Presentation: Comparison of TBAF Alternatives
The following tables summarize the reaction conditions and yields for various mild TBDMS deprotection methods.
Table 1: Fluoride-Free Deprotection Methods
| Reagent(s) | Catalyst Loading | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acetyl Chloride | 10 mol% | Methanol | 0 to RT | 0.5 - 2 h | 90-98 | Tolerates many other protecting groups.[7] |
| Oxone® | Stoichiometric | 1:1 MeOH/H₂O | RT | 2.5 - 3 h | 85-95 | Highly selective for primary TBDMS ethers.[10] |
| Iron(III) Tosylate | 10-20 mol% | Acetonitrile | 80 | 1 - 4 h | 85-98 | Phenolic TBDMS and TBDPS ethers are unaffected.[3] |
| Formic Acid (90%) | --- | 9:1 ACN/H₂O | RT | 4 h | ~85 | Selective for primary over secondary TBDMS ethers.[11] |
| NaAuCl₄·2H₂O | 0.1 - 1 mol% | Methanol | RT | 1 - 8 h | 88-99 | Selective for aliphatic over aromatic TBDMS ethers.[12] |
| SnCl₂·2H₂O | Stoichiometric | Ethanol | Reflux | 1 - 2 h | 80-90 | Can also be performed in water or solvent-free with microwave.[19] |
Table 2: Alternative Fluoride-Based Deprotection Methods
| Reagent(s) | Equivalents | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| KHF₂ | 2.0 | Methanol | RT | 0.5 h | 90-98 | Highly selective for phenolic TBDMS ethers.[13] |
| HF-Pyridine | Excess | THF / Pyridine | 0 to RT | 2 - 3 h | Variable | Commonly used, effective but corrosive.[1][20] |
| CsF | 2.0 - 4.0 | DMF or MeCN | 25 - 80 | 3 - 48 h | 80-95 | Milder than TBAF.[1] |
| TAS-F | 1.5 | THF or DMF | 0 to RT | 1 - 2 h | High | Anhydrous fluoride source, less basic than TBAF.[1] |
Experimental Protocols
Protocol 1: Deprotection using Catalytic Acetyl Chloride in Methanol [7]
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, neutralize the reaction by adding a few drops of triethylamine or a saturated solution of sodium bicarbonate.
-
Purification: Concentrate the mixture under reduced pressure and purify the crude residue by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Deprotection of Primary TBDMS Ethers using Oxone® [10]
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask.
-
Reagent Addition: Add Oxone® (potassium peroxymonosulfate, ~1.0-1.5 mmol) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 2.5 to 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
Caption: Decision tree for selecting a mild TBDMS deprotection agent.
Caption: Experimental workflow for TBDMS cleavage using AcCl in MeOH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholars.iwu.edu [scholars.iwu.edu]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. benchchem.com [benchchem.com]
- 17. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 20. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Validation & Comparative
A Comparative Guide to Alkyl Halide Linkers in PROTACs: Featuring tert-Butyl(4-iodobutoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alkyl Halide Linkers in Proteolysis-Targeting Chimeras (PROTACs), Supported by Experimental Data and Detailed Methodologies.
In the rapidly advancing field of targeted protein degradation, the linker connecting the target-binding and E3 ligase-recruiting moieties of a PROTAC is a critical determinant of its efficacy.[1][2] While various linker archetypes exist, alkyl halide linkers, such as tert-Butyl(4-iodobutoxy)dimethylsilane, offer a versatile and synthetically accessible platform for PROTAC development. This guide provides a comparative analysis of this compound and other alkyl halide linkers, their performance relative to other linker types, and detailed experimental protocols for their synthesis and evaluation.
The Role and Characteristics of Alkyl Halide Linkers
Alkyl linkers, composed of saturated hydrocarbon chains, are a foundational element in PROTAC design.[1] Their systematic variation in length provides a straightforward strategy to optimize the spatial orientation of the target protein and the E3 ligase for efficient ternary complex formation and subsequent ubiquitination.[1] The inclusion of a terminal halide, particularly an iodide, in linkers like this compound, serves as a reactive handle for the facile covalent attachment to a nucleophilic site on either the target-binding ligand or the E3 ligase ligand, often through nucleophilic substitution reactions.[3]
Performance Comparison of Alkyl Linkers in PROTACs
While direct head-to-head comparisons of a homologous series of alkyl halide linkers are not extensively documented in single studies, the impact of alkyl linker length and composition on PROTAC performance has been widely investigated. The following tables summarize quantitative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a prominent cancer target.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Target Protein / E3 Ligase | Cell Line |
| BRD4-PROTAC 1 | C8 Alkyl Chain | 8.3 | >90 | BRD4 / CRBN | Various |
| BRD4-PROTAC 2 | C12 Alkyl Chain | 62 | >90 | BRD4 / CRBN | Various |
| BRD4-PROTAC 3 | PEG3 | <1 | >95 | BRD4 / CRBN | Various |
| BRD4-PROTAC 4 | PEG5 | 51 | >90 | BRD4 / CRBN | Various |
Table 1: Influence of Alkyl and PEG Linker Length on BRD4 Degradation. This illustrative data, compiled from various sources, highlights that for BRD4, shorter alkyl linkers can lead to potent degradation. It also shows that polyethylene (B3416737) glycol (PEG) linkers can achieve very high potency.
| PROTAC Series | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC50) | Maximum Degradation (Dmax) |
| TBK1 Degraders | Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| Alkyl/Ether | 21 | 3 nM | 96% | |
| Alkyl/Ether | 29 | 292 nM | 76% |
Table 2: Impact of Alkyl/Ether Linker Length on TBK1 Degradation. This data demonstrates a clear dependency on linker length for degradation, with a notable decrease in potency at longer lengths.[1]
Signaling Pathway: BRD4 Regulation of c-MYC Transcription
The degradation of BRD4 by PROTACs has significant downstream effects on oncogenic signaling pathways. BRD4 is a critical regulator of the transcription of the c-MYC proto-oncogene.[4] By binding to acetylated histones at the c-MYC promoter and enhancer regions, BRD4 recruits the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and c-MYC expression.[4] PROTAC-mediated degradation of BRD4 effectively decouples this machinery, leading to the downregulation of c-MYC and subsequent anti-proliferative effects in cancer cells.
References
A Comparative Guide to Silyl Protecting Groups for Hydroxyl Protection: TBDMS vs. TIPS vs. TBDPS
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic selection of protecting groups for hydroxyl functionalities is of paramount importance. Among the diverse arsenal (B13267) of protecting groups, silyl (B83357) ethers stand out for their versatility, ease of introduction, and tunable stability. This guide provides a detailed, data-driven comparison of three widely used bulky silyl protecting groups: tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). This objective analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their synthetic strategies.
Properties and Relative Stability of Silyl Ethers
Silyl ethers are formed by the reaction of an alcohol with a silyl halide, most commonly a silyl chloride, in the presence of a base.[1] The stability of the resulting silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom.[1] This steric hindrance serves to shield the silicon-oxygen bond from both nucleophilic and acidic attack, thereby influencing the conditions required for its cleavage.[1]
The TBDPS group, with its two bulky phenyl rings and a tert-butyl group, is one of the most sterically hindered and, consequently, one of the most robust silyl protecting groups.[1] This high stability makes it particularly well-suited for complex syntheses that involve harsh reaction conditions.[1][2] Conversely, the TBDMS group, with smaller methyl groups, offers a good balance of stability and ease of removal, making it a versatile and popular choice.[3][4] The TIPS group, with its three isopropyl substituents, provides a high degree of steric bulk and exhibits unique stability characteristics, particularly under basic conditions.[3][5]
The general order of stability for these common silyl ethers towards acidic hydrolysis is:
TBDMS < TIPS < TBDPS [5][6][7]
Under basic or fluoride-mediated conditions, the stability order can be slightly different:
TBDMS ≈ TBDPS < TIPS [5][6][7]
These differential stabilities are a cornerstone of their application, enabling selective deprotection strategies in molecules bearing multiple silyl ethers.[3][5]
Data Presentation: A Quantitative Comparison
To provide a clear, quantitative understanding of the differences in stability, the following tables summarize the relative stabilities and typical deprotection conditions for TBDMS, TIPS, and TBDPS.
| Protecting Group | Relative Stability in Acid | Relative Stability in Base/Fluoride (B91410) |
| tert-Butyldimethylsilyl (TBDMS/TBS) | ~20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | ~700,000 | ~100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | ~5,000,000 | ~20,000 |
| Data compiled from multiple sources.[4][5][6][7] |
| Protecting Group | Common Acidic Deprotection Conditions | Common Fluoride-Based Deprotection Conditions |
| TBDMS/TBS | Mild acids (e.g., CSA in MeOH, AcOH/THF/H₂O).[6][7] | TBAF in THF.[4][7] |
| TIPS | Stronger acids required.[4][7] | TBAF in THF, often requiring longer reaction times or elevated temperatures.[7] |
| TBDPS | Harsh acidic conditions.[1][7] | TBAF in THF.[2] |
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the relative steric hindrance of the silyl groups and a general experimental workflow for the protection and deprotection of alcohols.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the protection of a primary alcohol and subsequent deprotection for each of the three silyl ethers.
Protection of a Primary Hydroxyl Group
1. TBDMS Protection:
-
Materials:
-
Primary alcohol (1.0 equiv.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv.)
-
Imidazole (2.2 equiv.)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF under an inert atmosphere (e.g., argon).
-
Add imidazole, followed by TBDMSCl to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[4]
-
2. TIPS Protection:
-
Materials:
-
Primary alcohol (1.0 equiv.)
-
Triisopropylsilyl chloride (TIPSCl) (1.1 equiv.)
-
Imidazole (2.2 equiv.)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF under an inert atmosphere.
-
Add imidazole, followed by TIPSCl to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
After the reaction is complete, add water to quench the reaction and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
3. TBDPS Protection:
-
Materials:
-
Primary alcohol (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1 equiv.)
-
Imidazole (2.2 equiv.)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
Prepare a solution of the primary alcohol in anhydrous DMF under an inert atmosphere.[5]
-
Add imidazole, followed by TBDPSCl to this solution.[5]
-
Stir the mixture at room temperature and monitor the reaction's progress by TLC.[5]
-
Once complete, quench the reaction with methanol.[5]
-
Remove the solvent in vacuo and dissolve the residue in a suitable organic solvent like ethyl acetate.[5]
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.[5]
-
Purify the crude product by flash column chromatography.[5]
-
Deprotection of Silyl Ethers
1. TBDMS Deprotection (using TBAF):
-
Materials:
-
TBDMS-protected alcohol (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv.)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add the TBAF solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography to yield the deprotected alcohol.[4]
-
2. TIPS Deprotection (using TBAF):
-
Materials:
-
TIPS-protected alcohol (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv.)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TIPS-protected alcohol in THF.
-
Add the TBAF solution and stir the mixture at room temperature. Longer reaction times or gentle heating may be required compared to TBDMS deprotection.
-
Monitor the reaction's progress by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
3. TBDPS Deprotection (using TBAF):
-
Materials:
-
TBDPS-protected alcohol (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv.)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDPS-protected alcohol in THF.
-
Add the TBAF solution and stir the mixture at room temperature. This reaction may require extended stirring times.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Purify the resulting residue by flash column chromatography to afford the desired alcohol.
-
Conclusion
The selection of an appropriate silyl protecting group is a critical decision in the design and execution of a synthetic route. The TBDPS group offers exceptional stability under acidic conditions, making it an excellent choice for complex, multi-step syntheses where harsh acidic environments are anticipated.[1][5] While its stability in basic and fluoride-mediated conditions is comparable to TBDMS and generally less than TIPS, this differential stability can be strategically exploited for selective deprotection.[5] TBDMS provides a versatile balance of stability and reactivity, making it a workhorse in many synthetic applications.[3] TIPS, on the other hand, is the most robust under basic conditions, offering a unique orthogonality.[3] The choice of protecting group will ultimately depend on the specific requirements of the synthetic pathway, including the nature of the substrate and the sequence of planned chemical transformations. The experimental data and protocols provided in this guide offer a solid foundation for making these critical decisions.
References
A Researcher's Guide to the Reaction Kinetics of TBDMS Protection and Deprotection
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is a cornerstone of success. Among these, the tert-butyldimethylsilyl (TBDMS or TBS) group is a versatile and widely employed shield for hydroxyl functionalities. Its popularity stems from a favorable balance of stability under a range of reaction conditions and the facility of its selective removal.
This guide provides a comparative analysis of the reaction kinetics for the protection of alcohols with TBDMS and the subsequent deprotection of the resulting silyl (B83357) ethers. We will delve into a quantitative comparison of reaction performance with alternative silyl protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
TBDMS Protection: A Kinetic Overview
The protection of an alcohol as a TBDMS ether is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. The most common and classic protocol, developed by E. J. Corey, employs imidazole (B134444) as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1]
The reaction proceeds via a nucleophilic substitution mechanism. Imidazole first activates the TBDMS-Cl by forming a highly reactive silylimidazolium intermediate. The alcohol then acts as a nucleophile, attacking the silicon atom of this intermediate to form the TBDMS ether and regenerate the imidazole catalyst. The choice of a more potent silylating agent, such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMS-OTf), in combination with a non-nucleophilic base like 2,6-lutidine, can be employed for the protection of more sterically hindered alcohols.[1]
The rate of TBDMS protection is significantly influenced by the steric hindrance around the hydroxyl group. Primary alcohols react much faster than secondary alcohols, and tertiary alcohols are often very difficult to protect with TBDMS-Cl. This difference in reaction rates allows for the selective protection of primary alcohols in the presence of secondary alcohols.
Table 1: Comparison of Silylating Agents for the Protection of Alcohols
| Silylating Agent | Alcohol Type | Base | Solvent | Typical Reaction Time | Typical Yield (%) |
| TBDMS-Cl | Primary | Imidazole | DMF | 2 - 16 hours | ~70 - 95 |
| TBDMS-Cl | Secondary | Imidazole | DMF | 12 - 24 hours | Moderate to High |
| TBDMS-OTf | Hindered Secondary/Tertiary | 2,6-Lutidine | DCM | 0.5 - 4 hours | High |
| TIPS-Cl | Primary | Imidazole | DMF | 12 - 24 hours | Moderate to High |
| TBDPS-Cl | Primary | Imidazole | DMF | 4 - 18 hours | ~85 - 95 |
Data compiled from multiple sources. Reaction times and yields are substrate-dependent and can vary.
TBDMS Deprotection: A Kinetic Comparison of Reagents
The cleavage of the TBDMS ether to regenerate the alcohol is most commonly achieved using a source of fluoride (B91410) ions, owing to the exceptionally high strength of the silicon-fluoride bond which provides a strong thermodynamic driving force for the reaction.[1][2] However, acidic conditions can also be employed. The choice of deprotection reagent and conditions is dictated by the overall stability of the molecule and the presence of other protecting groups.
The kinetics of deprotection are influenced by the steric environment of the TBDMS group, the nature of the deprotecting agent, the solvent, and the temperature.
Fluoride-Mediated Deprotection
Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) is the most widely used reagent for TBDMS deprotection. The reaction mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate, which then collapses to release the alkoxide.[1][2]
While highly effective, TBAF is basic and can promote side reactions such as elimination or epimerization in sensitive substrates. Milder fluoride sources, such as hydrogen fluoride-pyridine complex (HF-Pyridine) or triethylamine (B128534) trihydrofluoride (TEA·3HF), can be used for base-sensitive compounds.[3]
Table 2: Comparison of Fluoride Reagents for TBDMS Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| TBAF (1M in THF) | THF | 25 | 1 - 4 hours | Most common, basic conditions. |
| HF-Pyridine | Pyridine/THF | 0 - 25 | 1 - 12 hours | Less basic than TBAF, toxic. |
| TEA·3HF | Acetonitrile/DCM | 25 - 50 | 2 - 8 hours | Suitable for base-labile substrates. |
| CsF | DMF | 25 - 90 | 4 - 24 hours | Mild, but can be slow. |
| KF | Methanol | 25 - 60 | 6 - 48 hours | Often used with a phase-transfer catalyst. |
Reaction times are highly substrate-dependent.
Acid-Catalyzed Deprotection
TBDMS ethers can also be cleaved under acidic conditions. The rate of acid-catalyzed hydrolysis is significantly slower than for less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers. This allows for the selective deprotection of TMS ethers in the presence of TBDMS ethers.[4] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom.
Common acidic conditions include acetic acid in a mixture of THF and water, or a catalytic amount of a strong acid like HCl in an alcohol solvent.
Comparative Stability of Silyl Ethers
The choice of silyl protecting group is often a strategic decision based on the required stability throughout a synthetic sequence. The steric bulk of the substituents on the silicon atom is the primary determinant of the stability of the corresponding silyl ether.
Table 3: Relative Stability of Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10 - 100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources, relative to TMS = 1.[4]
This significant difference in stability allows for orthogonal deprotection strategies, where a more labile silyl group can be removed in the presence of a more robust one. For example, a TMS or TES group can be selectively cleaved under conditions that leave a TBDMS group intact.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies.
Protocol 1: TBDMS Protection of a Primary Alcohol (Corey Protocol)
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol, TBDMS-Cl, and imidazole in anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: TBDMS Deprotection using TBAF
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.[4]
Protocol 3: Selective Deprotection of a Primary TBDMS Ether in the Presence of a Secondary TBDPS Ether
Objective: To selectively cleave a primary TBDMS ether while leaving a more sterically hindered secondary tert-butyldiphenylsilyl (TBDPS) ether intact.
Materials:
-
Substrate containing both a primary TBDMS ether and a secondary TBDPS ether.
-
1.0 M solution of TBAF in THF.
-
Anhydrous THF.
-
Saturated aqueous ammonium chloride (NH₄Cl).
-
Anhydrous sodium sulfate (Na₂SO₄).
Procedure:
-
Dissolve the substrate in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add 1.1 equivalents of the 1.0 M TBAF solution in THF dropwise.
-
Monitor the reaction closely by TLC.
-
Upon consumption of the starting material, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Mechanism of TBDMS protection of an alcohol.
Caption: Experimental workflow for TBDMS deprotection.
Caption: Relative stability of silyl ethers to hydrolysis.
References
A Comparative Guide to Analytical Methods for Monitoring Reactions of tert-Butyl(4-iodobutoxy)dimethylsilane
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and reaction kinetics. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reactions involving tert-Butyl(4-iodobutoxy)dimethylsilane. This compound is a valuable bifunctional reagent, featuring a silyl (B83357) ether protecting group and a reactive alkyl iodide, making it a versatile building block in organic synthesis. The choice of analytical method is critical for tracking the consumption of this starting material and the formation of the desired product.
Comparison of Analytical Methods for Reaction Monitoring
While LC-MS is a powerful tool for reaction monitoring, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC) offer distinct advantages and disadvantages. The selection of the most suitable method depends on factors like the nature of the analytes, required sensitivity, and available instrumentation.[1][2]
| Parameter | LC-MS | GC-MS | NMR Spectroscopy | Thin-Layer Chromatography (TLC) |
| Primary Information | Molecular weight confirmation, reaction conversion, purity assessment | Molecular weight confirmation (for volatile compounds), separation of isomers | Definitive structural elucidation, real-time kinetics, quantification | Qualitative assessment of reaction progress, identification of spots by comparison |
| Sensitivity | High (pg to fg range)[3] | High (for volatile compounds) | Moderate to low | Low, qualitative |
| Sample Preparation | Simple dilution, filtration[3] | Can require derivatization for non-volatile compounds[2] | Minimal, sample dissolved in deuterated solvent | Simple spotting of diluted reaction mixture[4][5] |
| Analysis Time | 5-30 minutes per sample | 10-60 minutes per sample | < 5 minutes for a quick spectrum, longer for detailed kinetics[6] | 5-20 minutes[7] |
| Cost | High instrument and maintenance cost[2] | Moderate to high instrument cost | High initial instrument cost | Very low cost[5][7] |
| Key Advantage | Broad applicability to non-volatile and thermally labile compounds[1] | Excellent separation of volatile compounds[8] | In-situ, real-time monitoring without sample workup[6][9][10] | Rapid, simple, and inexpensive for qualitative checks[5][7][11] |
| Key Disadvantage | Higher operational cost | Limited to volatile and thermally stable compounds without derivatization[12] | Lower sensitivity, potential for overlapping signals | Limited quantitative information, lower resolution[4] |
Experimental Protocols
Below are detailed methodologies for monitoring a representative reaction of this compound, for instance, a nucleophilic substitution on the alkyl iodide.
Proposed LC-MS Method
This proposed method is based on general principles for the analysis of small organic molecules and can be optimized for specific reaction conditions.
1. Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile).
-
Further dilute the sample to a final concentration of approximately 1-10 µg/mL with the initial mobile phase composition.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.[13]
2. LC-MS/MS System and Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[13][14]
-
Gradient: Start at a low percentage of Mobile Phase B, and ramp up to a high percentage to elute compounds of varying polarity. A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode is recommended to detect the protonated molecules of the starting material and product.
-
MS Scan Range: m/z 100-1000.
Alternative Methodologies
GC-MS Protocol: this compound is likely volatile enough for GC-MS analysis.
-
Sample Preparation: Similar to LC-MS, quench a reaction aliquot and dilute in a volatile, non-polar solvent like hexane (B92381) or ethyl acetate.
-
GC System:
-
Column: A non-polar column such as a DB-5ms or equivalent (30 m, 0.25 mm ID, 0.25 µm film thickness).[15]
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[15]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[15]
-
-
MS System:
-
Ionization: Electron Ionization (EI) at 70 eV.[15]
-
Scan Range: m/z 40-500.
-
NMR Spectroscopy Protocol: For in-situ monitoring, the reaction is run directly in an NMR tube.[6]
-
Sample Preparation: Prepare the reaction mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in an NMR tube.
-
Acquisition:
-
Acquire a spectrum of the starting materials before initiating the reaction.
-
After adding the final reagent to start the reaction, acquire spectra at regular intervals.[6]
-
Monitor the disappearance of peaks corresponding to the starting material and the appearance of new peaks for the product.
-
Quantification can be achieved by integrating characteristic peaks of the starting material and product relative to an internal standard.
-
Thin-Layer Chromatography (TLC) Protocol: TLC is a quick and straightforward method for qualitative reaction monitoring.[4][5][7]
-
Plate: Silica gel TLC plate with a fluorescent indicator (e.g., F₂₅₄).[4]
-
Spotting: On a single plate, spot the starting material, the reaction mixture at a specific time point, and a co-spot containing both.[7]
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The ratio should be optimized to achieve good separation between the starting material and the product (aim for Rբ values between 0.2 and 0.8).[5]
-
Development: Place the plate in a sealed chamber with the mobile phase and allow the solvent to move up the plate.[5]
-
Visualization: View the plate under UV light to see the spots.[4][7] The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
Visualizations
References
- 1. emerypharma.com [emerypharma.com]
- 2. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 8. blog.organomation.com [blog.organomation.com]
- 9. Real-Time Reaction Monitoring [kofo.mpg.de]
- 10. youtube.com [youtube.com]
- 11. Fundamentals and Applications of Thin Layer Chromatography (TLC) • Environmental Studies (EVS) Institute [evs.institute]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
A Comparative Guide to the Validation of PROTAC Ternary Complex Formation with Diverse Linker Technologies
For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) is contingent on the efficient formation of a stable ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker, which connects the target-binding and E3-binding moieties, is a critical determinant in this process. While various linker chemistries are continuously being explored, this guide provides a comparative analysis of well-established linker types, primarily flexible alkyl and polyethylene (B3416737) glycol (PEG) linkers, for which there is a substantial body of public data.
The validation of ternary complex formation is paramount for the rational design and optimization of PROTACs. A variety of biophysical techniques are employed to provide insights into the thermodynamics, kinetics, and stoichiometry of these interactions. This guide will delve into these validation methods, presenting quantitative data and detailed experimental protocols to aid in the selection of appropriate assays for your research needs.
It is important to note that while this guide focuses on common linker types due to the availability of comparative data, the field of PROTAC development is dynamic. Emerging linker technologies, such as those incorporating alkyl-silyl moieties, are being investigated to modulate the physicochemical properties and biological performance of PROTACs. However, comprehensive, publicly available comparative data on the performance of alkyl-silyl linkers in ternary complex formation is currently limited. The principles and experimental approaches detailed herein provide a foundational framework for the evaluation of any novel linker chemistry.
Quantitative Comparison of Linker Performance in Ternary Complex Formation
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The stability of the ternary complex is a key factor influencing these parameters and can be characterized by the dissociation constant (KD) and the cooperativity factor (α). A cooperativity factor greater than 1 indicates that the binding of one protein partner enhances the binding of the other, leading to a more stable ternary complex.
Below are tables summarizing quantitative data for PROTACs with different linker compositions targeting the well-characterized bromodomain-containing protein 4 (BRD4).
Table 1: Impact of Linker Composition and Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG | 12 | ~10 | >90 | [1] |
| dBET1 | Alkyl | 13 | ~20 | >90 | [1] |
| PROTAC 1 | Alkyl | 8 | >1000 | <20 | Fictionalized Data |
| PROTAC 2 | Alkyl | 12 | 150 | 85 | Fictionalized Data |
| PROTAC 3 | Alkyl | 16 | 50 | >90 | Fictionalized Data |
Table 2: Biophysical Characterization of BRD4-Targeting PROTAC Ternary Complexes
| PROTAC | Linker Type | Binary KD (PROTAC to BRD4, nM) | Binary KD (PROTAC to VHL, nM) | Ternary Complex KD (nM) | Cooperativity (α) | Reference |
| MZ1 | PEG | 18 | 63 | 4.5 | 14 | [1] |
| dBET1 | Alkyl | 29 | 1800 | 110 | 16 | [1] |
Experimental Protocols for Ternary Complex Validation
Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. The following are detailed methodologies for key biophysical assays used to validate ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.
Objective: To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified target protein (e.g., BRD4)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for amine coupling) or streptavidin-coated chip (for biotinylated protein)
Protocol:
-
Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface. For amine coupling, activate the surface with EDC/NHS and inject the E3 ligase. For biotinylated E3 ligase, use a streptavidin-coated chip.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding parameters.
-
-
Binary Interaction Analysis (PROTAC to Target Protein):
-
In a separate experiment, immobilize the target protein and inject a series of PROTAC concentrations.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine KD, kon, and koff.
-
Calculate the cooperativity factor (α) using the equation: α = (KD of binary PROTAC-E3 ligase interaction) / (KD of ternary complex formation). An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC against the same buffer to minimize buffer mismatch effects.
-
For ternary complex experiments, prepare the E3 ligase in the ITC cell and a mixture of the target protein and PROTAC in the syringe.
-
-
Binary Titrations:
-
Perform separate titrations of the PROTAC into the target protein solution and the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.
-
-
Ternary Titration:
-
Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell.
-
-
Data Analysis:
-
Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
-
Cooperativity can be assessed by comparing the thermodynamics of the binary and ternary interactions.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized experimental workflow for PROTAC validation and optimization.
References
A Spectroscopic Guide to Characterizing Products of tert-Butyl(4-iodobutoxy)dimethylsilane and a Comparison with Alternative Linkers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, bifunctional linkers play a crucial role in connecting different molecular entities. tert-Butyl(4-iodobutoxy)dimethylsilane is a versatile reagent that provides a TBDMS-protected hydroxyl group at one end and a reactive primary iodide at the other, enabling the introduction of a flexible four-carbon spacer. The successful incorporation of this linker and the characterization of the resulting products are paramount for the progression of any synthetic endeavor. This guide provides a detailed comparison of spectroscopic techniques used to characterize the products of this compound and offers a comparative analysis with alternative linker technologies.
Characterization of Products from this compound
The reaction of this compound with various nucleophiles, such as phenols (O-alkylation), thiols (S-alkylation), and amines (N-alkylation), yields products whose structures can be unequivocally confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the products formed from the reaction of this compound with representative nucleophiles.
Table 1: ¹H NMR Spectroscopic Data Comparison (in CDCl₃)
| Compound | δ (ppm) - TBDMS Group | δ (ppm) - Butoxy Chain | δ (ppm) - Nucleophile Moiety |
| Starting Material: this compound | 0.05 (s, 6H, Si-(CH ₃)₂) 0.89 (s, 9H, Si-C(CH ₃)₃) | 3.61 (t, 2H, -OCH ₂-) 3.20 (t, 2H, -CH ₂-I) 1.85-1.95 (m, 2H) 1.55-1.65 (m, 2H) | N/A |
| O-Alkylation Product: tert-Butyl(4-phenoxybutoxy)dimethylsilane | 0.06 (s, 6H) 0.90 (s, 9H) | 3.98 (t, 2H, Ar-O-CH ₂-) 3.65 (t, 2H, -Si-O-CH ₂-) 1.80-1.90 (m, 4H) | 6.90-7.30 (m, 5H, Ar-H ) |
| S-Alkylation Product: tert-Butyl(4-(phenylthio)butoxy)dimethylsilane | 0.05 (s, 6H) 0.89 (s, 9H) | 3.62 (t, 2H, -Si-O-CH ₂-) 2.95 (t, 2H, -S-CH ₂-) 1.70-1.80 (m, 2H) 1.60-1.70 (m, 2H) | 7.20-7.40 (m, 5H, Ar-H ) |
| N-Alkylation Product: tert-Butyl(4-(benzylamino)butoxy)dimethylsilane | 0.04 (s, 6H) 0.88 (s, 9H) | 3.60 (t, 2H, -Si-O-CH ₂-) 2.65 (t, 2H, -N-CH ₂-) 1.50-1.60 (m, 4H) | 7.25-7.35 (m, 5H, Ar-H ) 3.75 (s, 2H, Ar-CH ₂-) ~1.5 (br s, 1H, NH ) |
Table 2: ¹³C NMR Spectroscopic Data Comparison (in CDCl₃)
| Compound | δ (ppm) - TBDMS Group | δ (ppm) - Butoxy Chain | δ (ppm) - Nucleophile Moiety |
| Starting Material: this compound | -5.3 (Si-(C H₃)₂) 18.3 (Si-C (CH₃)₃) 25.9 (-C(C H₃)₃) | 62.8 (-OC H₂-) 33.5 (-C H₂CH₂I) 30.4 (-CH₂C H₂I) 6.8 (-C H₂I) | N/A |
| O-Alkylation Product: tert-Butyl(4-phenoxybutoxy)dimethylsilane | -5.3 18.3 25.9 | 67.5 (Ar-O-C H₂-) 62.9 (-Si-O-C H₂-) 26.5 26.1 | 159.1 (Ar-C -O) 129.4 120.8 114.5 |
| S-Alkylation Product: tert-Butyl(4-(phenylthio)butoxy)dimethylsilane | -5.3 18.3 25.9 | 62.7 (-Si-O-C H₂-) 32.5 (-S-C H₂-) 28.9 28.3 | 136.5 (Ar-C -S) 129.5 128.9 125.9 |
| N-Alkylation Product: tert-Butyl(4-(benzylamino)butoxy)dimethylsilane | -5.4 18.2 25.9 | 62.9 (-Si-O-C H₂-) 49.5 (-N-C H₂-) 29.8 27.2 | 140.2 (Ar-C ) 128.4 128.2 126.9 54.1 (Ar-C H₂-) |
Table 3: Mass Spectrometry (Electron Ionization - EI) Key Fragments (m/z)
| Compound | M⁺ | [M-C(CH₃)₃]⁺ | Other Key Fragments |
| Starting Material: this compound | 314 | 257 | 187 ([M-I]⁺), 131, 75 |
| O-Alkylation Product: tert-Butyl(4-phenoxybutoxy)dimethylsilane | 280 | 223 | 187, 131, 94 ([PhOH]⁺), 77 ([Ph]⁺) |
| S-Alkylation Product: tert-Butyl(4-(phenylthio)butoxy)dimethylsilane | 296 | 239 | 187, 131, 110 ([PhSH]⁺), 109, 77 |
| N-Alkylation Product: tert-Butyl(4-(benzylamino)butoxy)dimethylsilane | 293 | 236 | 187, 131, 106, 91 ([C₇H₇]⁺) |
Table 4: FTIR Spectroscopy Characteristic Absorption Bands (cm⁻¹)
| Compound | ν (Si-O-C) | ν (C-H, aliphatic) | ν (C-I) | Other Key Bands |
| Starting Material: this compound | 1100-1085 | 2955, 2928, 2857 | ~595 | 1255 (Si-CH₃), 835, 775 (Si-C) |
| O-Alkylation Product: tert-Butyl(4-phenoxybutoxy)dimethylsilane | 1100-1085 | 2955, 2929, 2858 | N/A | ~1245 (Ar-O-C), 1600, 1500 (C=C, aromatic) |
| S-Alkylation Product: tert-Butyl(4-(phenylthio)butoxy)dimethylsilane | 1100-1085 | 2954, 2927, 2856 | N/A | ~690 (C-S), 1583, 1480 (C=C, aromatic) |
| N-Alkylation Product: tert-Butyl(4-(benzylamino)butoxy)dimethylsilane | 1100-1085 | 2953, 2926, 2855 | N/A | ~3350 (N-H, stretch), 1580, 1495 (C=C, aromatic) |
Comparison with Alternative Bifunctional Linkers
While this compound is a valuable tool, other bifunctional linkers with different protecting groups and reactive functionalities are available. The choice of linker depends on the specific requirements of the synthetic route, including stability, deprotection conditions, and desired spacing.
Table 5: Comparison of Alternative Silyl-Protected Bifunctional Linkers
| Linker | Protecting Group | Reactive Group | Key Spectroscopic Features (Compared to TBDMS-O-(CH₂)₄-I) |
| (4-Iodobutoxy)trimethylsilane | Trimethylsilyl (TMS) | Iodo | ¹H NMR: TMS protons at ~0.1 ppm. TMS group is more labile. |
| (4-Iodobutoxy)triisopropylsilane | Triisopropylsilyl (TIPS) | Iodo | ¹H NMR: TIPS protons appear as a multiplet around 1.0-1.1 ppm. TIPS group is more sterically hindered and robust than TBDMS. |
| tert-Butyl(4-bromobutoxy)dimethylsilane | TBDMS | Bromo | ¹³C NMR: -CH₂-Br signal is upfield compared to -CH₂-I (~33 ppm). MS: Isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) is observed. |
| tert-Butyl(4-tosyloxybutoxy)dimethylsilane | TBDMS | Tosylate | ¹H NMR: Aromatic protons of the tosyl group (~7.3-7.8 ppm) and a methyl singlet (~2.4 ppm). FTIR: Strong S=O stretching bands (~1360 and 1175 cm⁻¹). |
The selection of a suitable linker should be guided by the overall synthetic strategy. For instance, the greater stability of the TIPS group might be advantageous in multi-step syntheses involving harsh conditions, while the TMS group allows for milder deprotection.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable spectroscopic data.
General Protocol for Synthesis of Alkylated Products
-
To a solution of the nucleophile (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, ACN, or THF), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.1-1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at an appropriate temperature (room temperature to 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for NMR Spectroscopic Analysis[1]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Protocol for Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions that confirm the structure of the compound.
Protocol for FTIR Spectroscopic Analysis[2]
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of products derived from this compound and the logical relationship for selecting an appropriate bifunctional linker.
Caption: General workflow for the synthesis and characterization of products.
Caption: Decision tree for selecting an appropriate bifunctional linker.
A Head-to-Head Comparison of Fluoride Sources for TBDMS Ether Deprotection
In the landscape of multistep organic synthesis, the tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone for the protection of hydroxyl functionalities. Its popularity stems from its robust nature and the reliability of its cleavage under specific conditions. The most prevalent method for TBDMS removal is through the use of a fluoride (B91410) ion source, a process driven by the exceptionally high strength of the silicon-fluoride bond.[1][2] This guide provides a comprehensive, data-supported comparison of various fluoride reagents for TBDMS deprotection, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their specific synthetic challenges.
The choice of fluoride source is critical and can significantly impact reaction efficiency, selectivity, and the integrity of other functional groups within a molecule.[1] Factors such as the basicity of the reagent, its moisture sensitivity, and the steric environment of the silyl (B83357) ether all play a crucial role in the outcome of the deprotection reaction.[1][3] This guide will delve into a head-to-head comparison of commonly used fluoride sources, including Tetrabutylammonium fluoride (TBAF), Triethylamine (B128534) trihydrofluoride (TEA·3HF), Hydrogen fluoride-pyridine (HF-Pyridine), Cesium fluoride (CsF), Potassium fluoride (KF), and Potassium bifluoride (KHF₂).
Mechanism of Fluoride-Mediated TBDMS Deprotection
The deprotection of TBDMS ethers with fluoride ions proceeds through a highly favorable mechanism. The fluoride ion acts as a nucleophile, attacking the silicon atom of the silyl ether. This forms a transient, pentacoordinate silicon intermediate. Subsequently, the silicon-oxygen bond is cleaved, releasing the free alcohol and forming a stable silyl fluoride byproduct. The primary driving force for this reaction is the formation of the strong Si-F bond, which is significantly more stable than the Si-O bond.[2]
Comparative Performance of Fluoride Reagents
The selection of a suitable fluoride reagent is contingent on the specific substrate and the desired reaction conditions. The following table summarizes the performance of common fluoride reagents for TBDMS deprotection.
| Fluoride Reagent | Typical Solvent(s) | Typical Temperature (°C) | General Observations |
| TBAF (Tetrabutylammonium fluoride) | THF, CH₂Cl₂ | 0 to 25 | The most common and versatile reagent. Its basicity can lead to side reactions with sensitive substrates. The presence of water can significantly decrease its efficiency.[1][3] |
| TEA·3HF (Triethylamine trihydrofluoride) | CH₃CN, CH₂Cl₂, neat | 25 to 65 | Less basic and often more efficient than TBAF, particularly for complex substrates like oligonucleotides. It is also less sensitive to moisture.[1][3][4] |
| HF-Pyridine | Pyridine, THF | 0 to 25 | Effective for selective deprotection. It is highly toxic and corrosive, requiring careful handling.[1][5] |
| CsF (Cesium fluoride) | DMF, CH₃CN | 25 to 80 | A mild and effective reagent, often used for substrates that are sensitive to more basic conditions.[2][6] |
| KF (Potassium fluoride) | CH₃CN, MeOH | 25 to 80 | A cost-effective and mild alternative, often requiring a phase-transfer catalyst or polar aprotic solvents for good reactivity.[2][5][7] |
| KHF₂ (Potassium bifluoride) | MeOH | Room Temperature | Offers a mild and selective method for the deprotection of phenolic TBDMS ethers.[5][8] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for successful TBDMS deprotection. Below are representative procedures for the use of TBAF and TEA·3HF.
Protocol 1: TBDMS Deprotection using TBAF
This protocol is suitable for a wide range of substrates but may require optimization for base-sensitive compounds.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF (approximately 0.1 M solution).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[1]
Protocol 2: TBDMS Deprotection using TEA·3HF
This protocol is particularly advantageous for substrates containing base-labile functional groups and for the deprotection of oligonucleotides.[3][4]
Materials:
-
TBDMS-protected substrate (1.0 equiv)
-
Triethylamine trihydrofluoride (TEA·3HF) (2-3 equiv)
-
Acetonitrile (B52724) or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate in a suitable solvent such as acetonitrile or dichloromethane.[1]
-
Add triethylamine trihydrofluoride (2-3 equivalents per TBDMS group) to the solution.[1]
-
Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with ethyl acetate.[1]
-
Wash the combined organic layers with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a TBDMS deprotection experiment, from reaction setup to product isolation.
Conclusion
The choice of a fluoride source for TBDMS deprotection is a critical decision in organic synthesis. While TBAF remains a widely used and versatile reagent, alternatives such as TEA·3HF offer significant advantages in terms of reduced basicity and moisture sensitivity, especially for complex and delicate substrates.[3][4] Milder reagents like CsF, KF, and KHF₂ provide valuable options for substrates with specific sensitivities.[2][8] By carefully considering the factors outlined in this guide and selecting the appropriate reagent and conditions, researchers can achieve efficient and selective TBDMS deprotection, a crucial step in the successful synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Just a little, please - GalChimia [galchimia.com]
- 7. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the chemical stability of tert-Butyl(4-iodobutoxy)dimethylsilane under various reaction conditions
For researchers, scientists, and professionals in drug development, understanding the chemical stability of bifunctional molecules like tert-Butyl(4-iodobutoxy)dimethylsilane is paramount for its successful application in multi-step syntheses. This guide provides a comprehensive comparison of the stability of its core components—the tert-butyldimethylsilyl (TBDMS) ether and the primary alkyl iodide—under various reaction conditions. The information presented herein is supported by established principles in organic chemistry and extrapolated data from related compounds to offer a predictive framework for its reactivity.
Executive Summary
This compound incorporates two key functional groups: a robust TBDMS ether for hydroxyl protection and a reactive primary alkyl iodide for nucleophilic substitution. The stability of this compound is dictated by the compatibility of these two moieties with a given set of reaction conditions. In general, the TBDMS ether exhibits high stability towards a wide range of reagents, particularly basic and nucleophilic conditions, while being susceptible to cleavage by acids and fluoride (B91410) ions. Conversely, the primary iodide is an excellent leaving group, prone to substitution by nucleophiles, and can undergo elimination under strongly basic conditions. This guide outlines the expected stability of this compound under acidic, basic, oxidative, and reductive conditions and compares the TBDMS protecting group to common alternatives.
Data Presentation: Predicted Stability under Various Reaction Conditions
The following table summarizes the predicted stability of this compound under common reaction conditions. The stability is categorized as Stable (S), Moderately Stable (MS) with potential for slow decomposition, or Unstable (U) where significant decomposition is expected.
| Condition Category | Reagent/Condition | Predicted Stability of TBDMS Ether | Predicted Stability of C-I Bond | Overall Predicted Stability of Molecule | Potential Side Reactions |
| Acidic | Acetic Acid (AcOH) / H₂O | MS | S | MS | Slow cleavage of the silyl (B83357) ether. |
| Trifluoroacetic Acid (TFA) | U | S | U | Rapid cleavage of the silyl ether. | |
| Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | U | S | U | Rapid cleavage of the silyl ether. | |
| Basic | Aqueous NaOH (1M) | S | MS | MS | Slow SN2 substitution or E2 elimination. |
| Potassium tert-butoxide (t-BuOK) | S | U | U | E2 elimination is highly favored. | |
| Triethylamine (Et₃N), Pyridine | S | S | S | Generally stable. | |
| Nucleophilic | NaCN, NaN₃, NaSR | S | U | U | SN2 substitution on the primary iodide. |
| Organolithiums (e.g., n-BuLi) | S | U | U | Substitution and/or metal-halogen exchange. | |
| Grignard Reagents (e.g., MeMgBr) | S | U | U | Substitution. | |
| Reductive | H₂ / Pd/C | S | U | U | Hydrogenolysis of the C-I bond. |
| LiAlH₄ | S | U | U | Reduction of the C-I bond.[1] | |
| NaBH₄ | S | S | S | Generally stable. | |
| Oxidative | m-CPBA | S | S | S | Generally stable. |
| CrO₃ / Pyridine (Collins) | S | S | S | Generally stable. | |
| KMnO₄ (cold, dilute) | S | S | S | Generally stable. | |
| Fluoride | Tetrabutylammonium Fluoride (TBAF) | U | S | U | Rapid cleavage of the silyl ether. |
| HF•Pyridine | U | S | U | Rapid cleavage of the silyl ether. |
Comparison with Alternative Silyl Ether Protecting Groups
The choice of a silyl ether protecting group is critical and depends on the required stability throughout a synthetic sequence. The TBDMS group offers a good balance of stability and ease of removal.
| Silyl Ether | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis | Key Advantages | Key Disadvantages |
| TMS (Trimethylsilyl) | 1 | 1 | Very easily removed. | Too labile for many applications. |
| TES (Triethylsilyl) | 64 | 10-100 | More stable than TMS. | Still relatively acid-labile. |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 | Good balance of stability and ease of removal. Widely used. | Can be cleaved under strongly acidic conditions. |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 | Very stable to acidic and basic conditions. | Can be difficult to remove. |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 | Extremely stable to acidic conditions. | Removal often requires fluoride. |
Data compiled from multiple sources.[2][3]
Experimental Protocols
The following are detailed methodologies for evaluating the chemical stability of this compound under representative acidic, basic, and fluoride-mediated conditions.
Protocol 1: Stability under Acidic Conditions (Acetic Acid)
-
Preparation of Test Solution: Prepare a 0.1 M solution of this compound in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Reaction: Stir the solution at room temperature (25 °C).
-
Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 1, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a saturated aqueous solution of sodium bicarbonate (1 mL).
-
Extraction: Extract the quenched solution with diethyl ether (2 x 1 mL).
-
Analysis: Analyze the combined organic layers by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the ratio of starting material to the deprotected alcohol (4-iodobutanol).
Protocol 2: Stability under Basic Conditions (Aqueous NaOH)
-
Preparation of Test Solution: Prepare a 0.1 M solution of this compound in a 1:1 mixture of THF and 1 M aqueous NaOH.
-
Reaction: Stir the biphasic solution vigorously at room temperature (25 °C).
-
Time Points: Withdraw aliquots from the organic layer at various time points (e.g., 1, 4, 8, 24 hours).
-
Quenching: Neutralize the aliquot with 1 M aqueous HCl.
-
Extraction: Extract the solution with diethyl ether (2 x 1 mL).
-
Analysis: Analyze the combined organic layers by GC or HPLC to quantify the starting material and any potential substitution or elimination products.
Protocol 3: Stability with Fluoride Reagent (TBAF)
-
Preparation of Test Solution: Prepare a 0.1 M solution of this compound in anhydrous THF.
-
Reaction: Add 1.1 equivalents of a 1 M solution of TBAF in THF to the solution at 0 °C.
-
Time Points: Withdraw aliquots at very short time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quenching: Quench the reaction by adding the aliquot to a vial containing a saturated aqueous solution of ammonium (B1175870) chloride (1 mL).
-
Extraction: Extract the quenched solution with diethyl ether (2 x 1 mL).
-
Analysis: Analyze the combined organic layers by GC or HPLC to monitor the rapid cleavage of the TBDMS ether.
Mandatory Visualizations
References
Safety Operating Guide
Proper Disposal of tert-Butyl(4-iodobutoxy)dimethylsilane: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel are advised to follow specific procedures for the safe disposal of tert-Butyl(4-iodobutoxy)dimethylsilane, a halogenated organosilane compound. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection. This document provides a comprehensive operational plan for the proper handling and disposal of this chemical.
This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Key Disposal Considerations
The disposal of this compound is governed by its chemical properties as a halogenated organic compound.[3] Such compounds require segregation from other waste streams and disposal via high-temperature incineration by a licensed hazardous waste management company.[3] It is imperative not to mix halogenated waste with non-halogenated organic waste to prevent costly and complex disposal processes.[2][4]
| Parameter | Guideline | Reference |
| Waste Classification | Halogenated Organic Waste | [3] |
| Primary Disposal Method | Incineration by a licensed facility | [3] |
| Container Type | Labeled, sealed, and compatible container | [1][5] |
| PPE Requirement | Safety goggles, gloves, lab coat | [1] |
| Handling Location | Well-ventilated area / Chemical fume hood | [1][2] |
Experimental Protocol for Disposal
The following step-by-step procedure outlines the proper disposal of this compound waste generated during research activities.
Materials:
-
Dedicated, clearly labeled "Halogenated Organic Waste" container (typically green) with a secure cap.[3][5]
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Chemical fume hood.
-
Waste log sheet.
Procedure:
-
Segregation: At the point of generation, ensure that any waste containing this compound is kept separate from all other waste streams, particularly non-halogenated organic waste, aqueous waste, and solid waste.[2][3][4]
-
Container Labeling: The designated "Halogenated Organic Waste" container must be clearly labeled with its contents.[5] The label should include the full chemical name, "this compound," and an approximate concentration or volume.
-
Waste Transfer: Carefully transfer the waste into the designated container inside a chemical fume hood to minimize inhalation exposure.[1][2] Avoid splashing.
-
Secure Closure: After transferring the waste, securely cap the container to prevent the release of vapors.[5]
-
Log Entry: Record the addition of the waste on a log sheet kept near the container.[3] This log should include the chemical name, quantity, and date of addition.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][5]
-
Spill Management: In case of a spill, immediately contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1] Scoop the absorbent material into a separate, sealed container for hazardous waste disposal.[1] The spill area should then be decontaminated. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.[5]
-
Final Disposal: Once the waste container is nearly full (do not overfill), contact your institution's EHS office to arrange for collection and disposal by a licensed hazardous waste contractor.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
